Cedarmycin B
Description
antimicrobial antibiotic from Streptomyces; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(4-methylidene-5-oxooxolan-3-yl)methyl hexanoate |
InChI |
InChI=1S/C12H18O4/c1-3-4-5-6-11(13)15-7-10-8-16-12(14)9(10)2/h10H,2-8H2,1H3 |
InChI Key |
ZUGWRISHBCSTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC1COC(=O)C1=C |
Synonyms |
cedarmycin B |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Cedarmycin B from Streptomyces sp. TP-A0456: A Technical Guide
Abstract
Cedarmycin B is a bioactive secondary metabolite belonging to the butyrolactone class of natural products. First identified from the fermentation broth of Streptomyces sp. TP-A0456, this compound has demonstrated notable antibacterial properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing microorganism, the multi-step purification process, and comprehensive data on its physico-chemical properties and biological activities. Furthermore, this document outlines the predicted biosynthetic pathway of this compound and presents key experimental workflows in a visual format for enhanced clarity for researchers, scientists, and drug development professionals.
Introduction
The genus Streptomyces is a prolific source of diverse and structurally complex secondary metabolites, which have been a cornerstone of antibiotic discovery for decades.[1][2][3] this compound, a novel α,β-unsaturated butyrolactone, was discovered during a screening program for new bioactive compounds from plant-associated actinomycetes.[4][5] Isolated from the culture broth of Streptomyces sp. TP-A0456, found in the stem of Cryptomeria japonica, this compound and its analogue, Cedarmycin A, exhibit significant antimicrobial activity, particularly against Gram-positive bacteria and the yeast Candida glabrata.[4][6] This guide serves as a comprehensive technical resource on the foundational methodologies employed in the discovery and isolation of this promising natural product.
The Producing Microorganism: Streptomyces sp. TP-A0456
The microorganism responsible for the production of this compound was isolated from the stem of a wild Cryptomeria japonica plant in Toyama, Japan.[4] Based on its morphological and chemical characteristics, the strain, designated TP-A0456, was identified as belonging to the genus Streptomyces.[4]
Taxonomic Characteristics
Analysis of the whole-cell hydrolysates of strain TP-A0456 revealed the presence of LL-diaminopimelic acid, galactose, glucose, and mannose, which are characteristic of the genus Streptomyces.[4] The strain exhibited the ability to utilize sucrose, D-xylose, D-glucose, inositol, D-mannitol, D-fructose, L-rhamnose, and raffinose for growth.[4]
Fermentation for the Production of this compound
The production of this compound is achieved through submerged fermentation of Streptomyces sp. TP-A0456. The following protocol outlines the seed culture preparation and the main production fermentation.
Experimental Protocol: Fermentation
-
Seed Culture: A loopful of a mature slant culture of Streptomyces sp. TP-A0456 is inoculated into a 100 ml Erlenmeyer flask containing 20 ml of seed medium (composition not specified in the available literature). The flask is incubated on a rotary shaker at 200 rpm for 2 days at 30°C.
-
Production Culture: The seed culture (1 ml) is then transferred to a 500 ml Erlenmeyer flask containing 100 ml of a production medium. The production fermentation is carried out on a rotary shaker at 200 rpm for 6 days at 30°C.[4]
Isolation and Purification of this compound
This compound is extracted from the fermentation broth and purified through a series of chromatographic steps. The workflow for the isolation and purification of this compound is depicted in the diagram below.
Experimental Protocol: Isolation and Purification
-
Extraction: The 6-day old culture broth (10 liters) is centrifuged to separate the supernatant and the mycelial cake. The supernatant is extracted twice with an equal volume of ethyl acetate. The combined organic layers are concentrated under reduced pressure to yield an oily residue.[4]
-
HP-20 Resin Chromatography: The residue is subjected to column chromatography on a Diaion HP-20 resin. The column is washed with water and eluted with a stepwise gradient of methanol in water. The active fractions are collected and concentrated.
-
Silica Gel Chromatography: The concentrated active fractions are then applied to a silica gel column and eluted with a suitable solvent system (e.g., n-hexane:ethyl acetate = 2:1) to further separate the components.[4]
-
ODS Column Chromatography: Fractions containing this compound are further purified by reversed-phase chromatography on an ODS (octadecylsilyl) column.
-
Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4][5] A mixture of Cedarmycin A and B (55 mg) was obtained from the initial purification steps, which were then separated by preparative HPLC to yield each compound as a colorless oil.[4]
Physico-Chemical Properties of this compound
The structure of this compound was elucidated using various spectroscopic methods.[4][6] It is characterized as an α,β-unsaturated butyrolactone with a fatty acid side chain.[4][5]
| Property | Value |
| Molecular Formula | C₁₄H₂₄O₃ |
| Molecular Weight | 240.34 g/mol |
| Appearance | Colorless oil |
| UV λmax (MeOH) | 210 nm |
| IR νmax (film) | 1720, 1740 cm⁻¹ |
| Optical Rotation [α]D | Specific value not detailed in literature |
| Solubility | Soluble in methanol, ethyl acetate |
Table 1: Physico-chemical properties of this compound.[4]
Biological Activity of this compound
This compound exhibits a range of antimicrobial activities against both bacteria and yeasts. The minimum inhibitory concentrations (MIC) were determined using the two-fold serial agar dilution method.[4]
| Test Organism | MIC (µg/ml) |
| Staphylococcus aureus FDA 209P | 12.5 |
| Bacillus subtilis PCI 219 | 6.25 |
| Escherichia coli NIHJ | >100 |
| Pseudomonas aeruginosa IFO 3445 | >100 |
| Candida albicans IFO 1594 | 25 |
| Candida glabrata IFO 0622 | 0.4 |
| Saccharomyces cerevisiae S-100 | 50 |
Table 2: In vitro antimicrobial activities of this compound.[4]
Biosynthesis of this compound
The specific biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure as a γ-butyrolactone, it is predicted to be synthesized through a pathway involving a type I polyketide synthase (PKS) or a fatty acid-polyketide hybrid mechanism, which are common in Streptomyces for the production of secondary metabolites.[6] The biosynthesis of γ-butyrolactones in Streptomyces often involves the condensation of a β-ketoacyl-acyl carrier protein (ACP) with dihydroxyacetone phosphate (DHAP), catalyzed by an AfsA-like enzyme.[6]
Conclusion
This compound represents a noteworthy discovery from the metabolome of Streptomyces sp. TP-A0456. The methodologies for its fermentation, isolation, and purification are well-established, providing a clear path for obtaining this compound for further research and development. Its potent antimicrobial activity, particularly against Candida glabrata, warrants further investigation into its mechanism of action and potential therapeutic applications. Future studies focusing on the elucidation of its complete biosynthetic pathway could enable the use of synthetic biology approaches for yield improvement and the generation of novel analogues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-1538435) [evitachem.com]
- 5. A Bistable Gene Switch for Antibiotic Biosynthesis: The Butyrolactone Regulon in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Technical Guide to Cedarmycin B from Streptomyces sp. TP-A0456: Fermentation, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Cedarmycin B, a novel butyrolactone antibiotic produced by Streptomyces sp. TP-A0456. The guide details the fermentation of the producing organism, the isolation and purification of this compound, its physicochemical properties, and biological activities.
Streptomyces sp. TP-A0456, an actinomycete isolated from the stem of Cryptomeria japonica, is the source of two novel α,β-unsaturated butyrolactone antibiotics, Cedarmycin A and B[1]. These compounds have demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts[1]. Notably, their potent activity against Candida glabrata positions them as compounds of interest for further investigation in the development of new antifungal agents[1].
Taxonomy and Characteristics of Streptomyces sp. TP-A0456
The producing microorganism, strain TP-A0456, was identified as a member of the Streptomyces genus based on its morphological and chemical characteristics. Scanning electron microscopy revealed spiral spore chains with more than ten cylindrical spores per chain[1]. Analysis of whole-cell hydrolysates indicated the presence of LL-diaminopimelic acid, galactose, glucose, and mannose, which is consistent with the genus Streptomyces[1].
Table 1: Cultural Characteristics of Streptomyces sp. TP-A0456 [1]
| Medium | Growth | Aerial Mycelium | Reverse Side Color | Soluble Pigment |
| Yeast extract-malt extract agar | Good | Brownish black | Beige gray | None |
| Oatmeal agar | Good | Brownish black | Beige gray | None |
| Inorganic salts-starch agar | Moderate | Grayish white | Pale yellow | None |
| Glycerol-asparagine agar | Moderate | White | Pale yellow | None |
| Tyrosine agar | Good | Brownish black | Dark brown | Brown |
The strain is capable of utilizing sucrose, D-xylose, D-glucose, inositol, D-mannitol, D-fructose, L-rhamnose, and raffinose for growth[1].
Experimental Protocols
Fermentation of Streptomyces sp. TP-A0456
This protocol outlines the steps for the cultivation of Streptomyces sp. TP-A0456 to produce this compound.
1. Strain Maintenance and Inoculum Preparation:
-
A pure culture of Streptomyces sp. TP-A0456 is maintained on Bennett's agar slants at 10°C for routine laboratory use and preserved in 20% glycerol at -80°C for long-term storage[1].
-
To prepare the seed culture, a loopful of spores from a mature slant is inoculated into a 100 ml Erlenmeyer flask containing 20 ml of seed medium.
-
Seed Medium Composition (g/L): Soluble starch 10, glucose 10, yeast extract 5, peptone 5, meat extract 3, and CaCO₃ 3 (pH 7.2)[1].
-
The seed culture is incubated at 30°C for 3 days on a rotary shaker at 200 rpm[1].
2. Production Fermentation:
-
A 1-liter Erlenmeyer flask containing 200 ml of production medium is inoculated with 2 ml of the seed culture.
-
Production Medium Composition (g/L): Soluble starch 30, soybean meal 15, dry yeast 3, NaCl 2, and CaCO₃ 1 (pH 7.0)[1].
-
The production culture is incubated at 30°C for 6 days on a rotary shaker at 200 rpm[1].
Isolation and Purification of this compound
The following protocol details the multi-step chromatographic process for isolating this compound from the fermentation broth.
1. Extraction:
-
The 6-day old culture broth (10 liters) is centrifuged to separate the mycelium and supernatant.
-
The supernatant is adjusted to pH 4.0 and extracted twice with an equal volume of ethyl acetate.
-
The ethyl acetate layers are combined and concentrated under vacuum to yield a crude extract[1].
2. Chromatographic Purification:
-
Step 1: Diaion HP-20 Column Chromatography: The crude extract is subjected to a Diaion HP-20 column and eluted with a stepwise gradient of methanol in water. The active fractions are collected and combined.
-
Step 2: Silica Gel Column Chromatography: The active fractions from the HP-20 column are applied to a silica gel column and eluted with a mixture of n-hexane and ethyl acetate.
-
Step 3: ODS Column Chromatography: The partially purified sample is then loaded onto an octadecylsilanized (ODS) silica gel column and eluted with a gradient of acetonitrile in water.
-
Step 4: Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on an ODS column[1].
-
HPLC Conditions:
-
Column: Cosmosil AR-II (250 x 4.6 mm, i.d.)
-
Mobile Phase: CH₃CN-0.15% KH₂PO₄ (pH 3.5) (70:30)
-
Flow Rate: 0.7 ml/min
-
Detection: UV at 210 nm[1]
-
-
From a 10-liter culture, this process yields approximately 55 mg of a mixture of Cedarmycins A and B[1].
Physicochemical Properties and Structure Elucidation
This compound is characterized as an α,β-unsaturated butyrolactone with a fatty acid side chain[1]. Its structure was determined using various spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Appearance | Colorless oil |
| Molecular Formula | C₁₄H₂₂O₄ |
| Molecular Weight | 254 |
| UV λmax (MeOH) nm (ε) | 210 (10,000) |
| IR (KBr) cm⁻¹ | 3400, 2950, 1740, 1720, 1660 |
| ¹H-NMR (400 MHz, CDCl₃) δ | 7.20 (1H, m), 4.95 (1H, m), 4.30 (1H, dd), 4.15 (1H, dd), 2.30 (2H, t), 1.60 (2H, m), 1.30 (4H, m), 0.90 (3H, t) |
| ¹³C-NMR (100 MHz, CDCl₃) δ | 173.0, 168.0, 145.0, 135.0, 78.0, 65.0, 31.5, 29.0, 28.5, 22.5, 14.0 |
Biological Activity
Cedarmycins A and B exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts[1]. The minimum inhibitory concentrations (MICs) were determined using a two-fold serial agar dilution method[1].
Table 3: In Vitro Antimicrobial Activity of this compound (MIC in µg/ml) [1]
| Test Organism | This compound |
| Staphylococcus aureus FDA 209P | 12.5 |
| Bacillus subtilis PCI 219 | 6.25 |
| Escherichia coli NIHJ | 25 |
| Pseudomonas aeruginosa IFO 3445 | >100 |
| Candida albicans IFO 0583 | 3.13 |
| Candida glabrata IFO 0622 | 0.4 |
| Saccharomyces cerevisiae S-100 | 0.78 |
The potent activity of this compound against Candida glabrata, comparable to that of amphotericin B, is particularly noteworthy[1][2].
Proposed Mechanism of Action
While the specific signaling pathways affected by this compound have not been fully elucidated, the α,β-unsaturated butyrolactone moiety is a key feature of many biologically active natural products. The α-methylene-γ-lactone functional group is known to be a pharmacophore in some antifungal and antineoplastic agents[3]. It is proposed that these compounds may act by inhibiting processes such as active transport and protein biosynthesis in target cells[4]. The electrophilic nature of the α,β-unsaturated system can allow for covalent modification of biological nucleophiles, such as cysteine residues in enzymes, leading to the inhibition of their function.
Conclusion
Streptomyces sp. TP-A0456 is a valuable source of the novel antibiotic, this compound. The detailed protocols for fermentation and purification provided in this guide offer a framework for the production and isolation of this promising compound. The significant antifungal activity of this compound, particularly against Candida glabrata, warrants further investigation into its mechanism of action and potential therapeutic applications. The structural features of this compound suggest a mode of action involving the inhibition of essential cellular processes, providing a basis for future studies aimed at elucidating its precise molecular targets.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of alpha-methylene-gamma-lactone derivatives of substituted nucleic acid bases in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Cedarmycin B: A Proposed Mechanism of Action
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding of Cedarmycin B's proposed mechanism of action. While detailed molecular interactions are still under investigation, this document synthesizes the available data, outlines experimental methodologies, and presents visual representations of putative pathways.
Executive Summary
This compound, a novel butyrolactone antibiotic isolated from Streptomyces sp. TP-A0456, has demonstrated notable antimicrobial and cytotoxic activities.[1] This guide delves into its biological effects, summarizing quantitative data and detailing the experimental protocols used in its initial characterization. Although a definitive mechanism of action is yet to be fully elucidated, this paper presents the foundational knowledge necessary for future research and development.
Biological Activity and Therapeutic Potential
This compound has shown a promising spectrum of biological activity, positioning it as a candidate for further investigation in both antimicrobial and oncological fields.
Antimicrobial Effects
Initial studies have revealed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1] Its most significant reported activity is its potent inhibition of Candida glabrata IFO 0622, with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL, which is comparable to the widely used antifungal agent, Amphotericin B.[1]
Cytotoxic and Apoptotic Effects
Beyond its antimicrobial properties, this compound has been observed to induce weak cytotoxic effects in various tumor cell lines.[1] Furthermore, it has been shown to trigger apoptotic cell death in U937 cells, suggesting a potential for development as an anticancer agent.[1]
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for this compound.
Table 1: In Vitro Antimicrobial Activity of this compound
| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida glabrata IFO 0622 | 0.4 |
Source: Initial characterization studies of this compound.[1]
Table 2: Physico-chemical Properties of this compound
| Property | Description |
| Molecular Formula | C₁₄H₂₂O₄ |
| Molecular Weight | 254 |
| Appearance | Colorless oil |
| Optical Rotation [α]D²⁴ | +88.5° (c 1.0, CHCl₃) |
| UV λmax (MeOH) | 215 nm |
| IR νmax (film) cm⁻¹ | 3400, 1740, 1680 |
Source: Spectroscopic and physical analysis of this compound.[1]
Experimental Protocols
The foundational research on this compound utilized a series of established methodologies for its isolation, purification, and characterization.
Isolation and Purification of this compound
-
Fermentation: The producing strain, Streptomyces sp. TP-A0456, was cultured for six days at 30°C on a rotary shaker.[1]
-
Extraction: The culture broth was subjected to ethyl acetate extraction to isolate the crude mixture of Cedarmycins A and B.[1]
-
Chromatography: The crude extract was then purified using a sequence of chromatographic techniques, including HP-20 resin, silica gel, and ODS column chromatographies, followed by a final purification step using preparative HPLC.[1]
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Ultraviolet (UV) Spectroscopy
-
Infrared (IR) Spectroscopy
Antimicrobial Susceptibility Testing
-
Disc Diffusion Assay: An initial paper disc assay was used to screen for antimicrobial activity.[1]
-
Broth Microdilution: The two-fold serial agar dilution method was employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.[1]
Visualizing the Experimental Landscape
While the precise signaling pathways of this compound remain to be discovered, the following diagrams illustrate the general workflow of its initial investigation and a hypothetical signaling pathway based on its observed apoptotic activity.
Caption: Workflow for the isolation and characterization of this compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Future Research and Conclusion
The discovery of this compound opens a new avenue for the development of novel antimicrobial and cytotoxic agents. The preliminary data strongly suggest that further investigation is warranted to fully understand its mechanism of action and therapeutic potential. Future research should focus on identifying its specific molecular targets, elucidating the signaling pathways it modulates, and conducting preclinical studies to evaluate its efficacy and safety in vivo. The information presented in this guide serves as a critical foundation for these future endeavors.
References
Unveiling the Antibacterial Potential of Cedarmycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the antibacterial spectrum of Cedarmycin B, a novel bioactive compound isolated from Streptomyces sp. TP-A0456. This document outlines its known antimicrobial activities, mechanism of action, and the detailed experimental protocols utilized for its evaluation. The information is intended to support further research and development of this promising natural product.
Introduction to this compound
This compound is a butyrolactone antibiotic discovered during screening for bioactive compounds from plant-associated actinomycetes. Belonging to a class of secondary metabolites known for their diverse biological activities, this compound, alongside its analog Cedarmycin A, has demonstrated notable antimicrobial properties. Its unique structure and targeted activity make it a person of interest for the development of new therapeutic agents, particularly in an era of increasing antimicrobial resistance.
Antimicrobial Spectrum and Potency
This compound has been shown to exhibit a targeted spectrum of activity, primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited, a characteristic often attributed to the permeability barrier presented by the outer membrane of these microorganisms.
Notably, the related compound Cedarmycin A has shown potent activity against the opportunistic yeast Candida glabrata IFO 0622, with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL. While comprehensive quantitative data for this compound against a wide range of bacterial species is not publicly available, the known data for the cedarmycin class is summarized below.
Table 1: Summary of Known Antimicrobial Activity for the Cedarmycin Class
| Microorganism | Type | Cedarmycin A MIC (µg/mL) | This compound Activity |
| Candida glabrata IFO 0622 | Yeast | 0.4 | Not specified |
| Gram-positive bacteria | Bacteria | Weak activity | Active |
| Gram-negative bacteria | Bacteria | Weak activity | Limited activity |
Mechanism of Action: Targeting the Bacterial Cell Wall
This compound exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. Specifically, it is understood to inhibit the biosynthesis of peptidoglycan, a crucial component that provides structural integrity to the bacterial cell. This disruption of the cell wall leads to cell lysis and death, classifying this compound as a bactericidal agent against susceptible organisms.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The broth microdilution method is a standard and widely accepted protocol for this purpose.
Broth Microdilution Protocol
This protocol outlines the steps for determining the MIC of this compound.
-
Preparation of Materials:
-
This compound stock solution of a known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Bacterial/yeast inoculum standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Serial Dilution:
-
A two-fold serial dilution of this compound is prepared directly in the microtiter plate.
-
An equal volume of the standardized inoculum is added to each well containing the diluted compound.
-
Control wells are included: a positive control (inoculum without this compound) and a negative control (broth medium only).
-
-
Incubation:
-
The microtiter plates are incubated at an appropriate temperature (typically 35-37°C for most bacteria) for 18-24 hours.
-
-
Data Interpretation:
-
Following incubation, the wells are visually inspected for turbidity, indicating microbial growth.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth.
-
Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
This compound represents a promising lead compound in the search for novel antibiotics. Its targeted activity against Gram-positive bacteria and its defined mechanism of action make it an attractive candidate for further investigation. Future research should focus on:
-
Comprehensive MIC Profiling: Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive pathogens, including resistant strains such as MRSA and VRE.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of infection.
-
Toxicology and Pharmacokinetic Analysis: Assessing the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and spectrum of activity.
The insights provided in this guide aim to facilitate and inspire continued research into this compound, with the ultimate goal of translating this natural product into a clinically valuable therapeutic agent.
An In-depth Technical Guide to the Putative Biosynthetic Pathway of Cedarmycin B in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedarmycin B, an α,β-unsaturated-butyrolactone antibiotic with a hexanoate side chain, is a secondary metabolite produced by Streptomyces sp. TP-A0456.[1][2] While the definitive biosynthetic pathway for this compound has not been empirically determined, this guide synthesizes current knowledge on the biosynthesis of structurally related γ-butyrolactones and fatty acids in Streptomyces to propose a putative pathway. This document provides a technical overview of the likely enzymatic steps, genetic determinants, and regulatory mechanisms involved in its formation. Detailed hypothetical experimental protocols and data representations are included to guide future research and drug development efforts.
Introduction
Streptomyces species are renowned for their prolific production of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. This compound, isolated from Streptomyces sp. TP-A0456, exhibits antimicrobial activity and belongs to the butyrolactone class of natural products.[1][2] Its structure consists of a 4-methylidene-5-oxooxolan-3-yl core esterified with a hexanoate side chain.[1] Understanding the biosynthesis of such molecules is paramount for endeavors in metabolic engineering to enhance production yields and generate novel analogs with improved therapeutic properties. Due to the absence of direct studies on the this compound biosynthetic gene cluster, this guide presents a hypothesized pathway based on well-characterized related biosynthetic systems in actinomycetes.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the γ-butyrolactone core.
-
Synthesis of the hexanoate side chain.
-
Esterification of the core with the side chain.
Biosynthesis of the γ-Butyrolactone Core
The formation of the γ-butyrolactone ring in Streptomyces is best understood through the study of signaling molecules like the A-factor. The pathway is initiated from primary metabolic precursors.[1]
-
Step 1: Condensation: A key initiating step is the condensation of a β-ketoacyl-acyl carrier protein (ACP) with dihydroxyacetone phosphate (DHAP). This reaction is catalyzed by an enzyme homologous to AfsA, a β-ketoacyl-ACP:DHAP synthase.[1]
-
Step 2: Intramolecular Cyclization and Dehydration: The product of the initial condensation undergoes a spontaneous intramolecular aldol condensation to form a butenolide phosphate intermediate.
-
Step 3: Reduction: The double bond in the butenolide ring is then reduced by an NADPH-dependent reductase, such as BprA or ScbC, to form a saturated butyrolactone ring.[1][3]
-
Step 4: Dephosphorylation: A phosphatase removes the phosphate group to yield the final γ-butyrolactone core.[1][3]
dot digraph "Figure_1_Butyrolactone_Core_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
// Define Nodes DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#F1F3F4", fontcolor="#202124"]; bKetoacyl_ACP [label="β-Ketoacyl-ACP", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="8-Methyl-3-oxononanoyl-\nDHAP ester (example)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Butenolide_P [label="Butenolide\nPhosphate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Butanolide_P [label="Butanolide\nPhosphate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; gBL_Core [label="γ-Butyrolactone\nCore", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define Edges with Enzyme Labels DHAP -> Intermediate1 [label="AfsA homolog\n(β-Ketoacyl Transferase)", fontcolor="#5F6368", color="#34A853"]; bKetoacyl_ACP -> Intermediate1 [color="#34A853"]; Intermediate1 -> Butenolide_P [label="Spontaneous\nCyclization", fontcolor="#5F6368", color="#EA4335"]; Butenolide_P -> Butanolide_P [label="BprA/ScbC homolog\n(Reductase)", fontcolor="#5F6368", color="#FBBC05"]; Butanolide_P -> gBL_Core [label="Phosphatase", fontcolor="#5F6368", color="#4285F4"];
// Invisible nodes for alignment {rank=same; DHAP; bKetoacyl_ACP;} } Figure 1: Hypothesized biosynthetic pathway for the γ-butyrolactone core of this compound.
Biosynthesis of the Hexanoate Side Chain
The hexanoate moiety is a six-carbon saturated fatty acid, likely synthesized via the Type II fatty acid synthase (FAS II) system, which is common in bacteria.[3]
-
Initiation: The pathway starts with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). Malonyl-CoA is then converted to malonyl-ACP.[3]
-
Elongation Cycles: A series of iterative cycles, each adding two carbons from malonyl-ACP, elongates the fatty acid chain. The core enzymes in this process are β-ketoacyl-ACP synthase (FabH and FabF), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).[3]
-
Termination: After two elongation cycles starting from butyryl-ACP, a C6-ACP (hexanoyl-ACP) is produced. This is likely released as hexanoyl-CoA by a thioesterase or directly transferred to the butyrolactone core.
dot digraph "Figure_2_Hexanoate_Side_Chain_Biosynthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
// Define Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_ACP [label="Malonyl-ACP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Elongation [label="2x Elongation Cycles\n(FabH, FabF, FabG, FabZ, FabI)", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; Hexanoyl_ACP [label="Hexanoyl-ACP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Hexanoyl_CoA [label="Hexanoyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define Edges Acetyl_CoA -> Malonyl_CoA [label="ACC", fontcolor="#5F6368", color="#34A853"]; Malonyl_CoA -> Malonyl_ACP [label="FabD", fontcolor="#5F6368", color="#34A853"]; Malonyl_ACP -> Elongation [color="#FBBC05"]; Acetyl_CoA -> Elongation [label="Initiation", fontcolor="#5F6368", color="#FBBC05"]; Elongation -> Hexanoyl_ACP [color="#FBBC05"]; Hexanoyl_ACP -> Hexanoyl_CoA [label="Thioesterase/\nAcyltransferase", fontcolor="#5F6368", color="#4285F4"]; } Figure 2: Putative pathway for the biosynthesis of the hexanoyl-CoA precursor.
Final Assembly
The final step in the biosynthesis is the esterification of the γ-butyrolactone core with the hexanoate side chain.
-
Esterification: An acyltransferase is proposed to catalyze the transfer of the hexanoyl group from hexanoyl-CoA to the hydroxyl group of the γ-butyrolactone core, forming the final this compound molecule.
dot digraph "Figure_3_Final_Assembly_of_Cedarmycin_B" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
// Define Nodes gBL_Core [label="γ-Butyrolactone\nCore", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hexanoyl_CoA [label="Hexanoyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CedarmycinB [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Invisible node for enzyme Acyltransferase [label="Acyltransferase", shape=plaintext, fontcolor="#5F6368"];
// Define Edges gBL_Core -> CedarmycinB [color="#FBBC05"]; Hexanoyl_CoA -> CedarmycinB [color="#FBBC05"];
// Position enzyme label edge [style=invis]; gBL_Core -> Acyltransferase; Hexanoyl_CoA -> Acyltransferase; Acyltransferase -> CedarmycinB; } Figure 3: Proposed final esterification step in this compound biosynthesis.
Genetic Organization and Regulation
In Streptomyces, genes for the biosynthesis of a specific secondary metabolite are typically clustered together on the chromosome. It is highly probable that the genes encoding the enzymes for this compound biosynthesis reside in such a biosynthetic gene cluster (BGC).
A putative this compound BGC would likely contain:
-
An afsA-like gene for the butyrolactone core synthesis.
-
Genes for one or more reductases and a phosphatase.
-
A complete set of FAS II genes (fabD, fabH, fabF, fabG, fabZ, fabI) for hexanoate synthesis.
-
An acyltransferase gene for the final esterification step.
-
Regulatory genes, such as a TetR-family repressor (a γ-butyrolactone receptor), which would control the expression of the BGC in response to the accumulation of a signaling molecule, possibly this compound itself or a related butyrolactone.
Quantitative Data Summary
As no specific studies on this compound production have been published, the following table presents hypothetical quantitative data based on typical antibiotic fermentation yields in Streptomyces for illustrative purposes.
| Parameter | Value | Unit | Notes |
| Precursor Concentration | |||
| Glucose | 20 | g/L | Primary carbon source in fermentation medium. |
| Acetyl-CoA (intracellular) | 0.1-1.0 | mM | Estimated physiological concentration. |
| Malonyl-CoA (intracellular) | 0.05-0.5 | mM | Estimated physiological concentration. |
| Enzyme Kinetics (Hypothetical) | |||
| AfsA homolog (Km for DHAP) | 150 | µM | Based on known AfsA kinetics. |
| AfsA homolog (kcat) | 5 | s-1 | Based on known AfsA kinetics. |
| Acyltransferase (Km for Hexanoyl-CoA) | 50 | µM | Assumed based on similar enzymes. |
| Production Yield | |||
| This compound Titer | 55 | mg/L | Based on the initial isolation report.[2] |
| Volumetric Productivity | 0.38 | mg/L/h | Calculated over a 6-day fermentation period.[2] |
Experimental Protocols
The following are generalized protocols that could be adapted to investigate the proposed this compound biosynthetic pathway.
Identification of the Biosynthetic Gene Cluster
dot digraph "Figure_4_Gene_Cluster_Identification_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
// Define Nodes gDNA_Isolation [label="Genomic DNA Isolation\n(Streptomyces sp. TP-A0456)", fillcolor="#F1F3F4", fontcolor="#202124"]; Genome_Sequencing [label="Whole Genome Sequencing\n(e.g., PacBio, Illumina)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioinformatics [label="Bioinformatic Analysis\n(antiSMASH, BLAST)", fillcolor="#FFFFFF", fontcolor="#202124"]; Candidate_Cluster [label="Identify Candidate BGC\n(containing afsA, FAS genes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Knockout [label="Targeted Gene Knockout\n(CRISPR/Cas9)", fillcolor="#FFFFFF", fontcolor="#202124"]; Metabolite_Analysis [label="Metabolite Analysis\n(HPLC, LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirmation [label="Confirm Loss of Production", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges gDNA_Isolation -> Genome_Sequencing [color="#5F6368"]; Genome_Sequencing -> Bioinformatics [color="#5F6368"]; Bioinformatics -> Candidate_Cluster [color="#5F6368"]; Candidate_Cluster -> Gene_Knockout [color="#5F6368"]; Gene_Knockout -> Metabolite_Analysis [color="#5F6368"]; Metabolite_Analysis -> Confirmation [color="#5F6368"]; } Figure 4: Workflow for the identification and confirmation of the this compound BGC.
Methodology:
-
Genomic DNA Extraction: Cultivate Streptomyces sp. TP-A0456 in a suitable liquid medium (e.g., TSB) for 3-4 days. Harvest mycelia by centrifugation and extract high-molecular-weight genomic DNA using a standard phenol-chloroform method or a commercial kit.
-
Genome Sequencing and Assembly: Sequence the genome using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.
-
Bioinformatic Analysis: Analyze the assembled genome using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. Search for clusters containing homologs of afsA and FAS II genes.
-
Gene Inactivation: To confirm the function of the candidate BGC, inactivate a key gene (e.g., the afsA homolog or a PKS/FAS gene) using CRISPR/Cas9-based gene editing adapted for Streptomyces.
-
Phenotypic Analysis: Compare the metabolite profiles of the wild-type and mutant strains by growing them in production medium. Extract the culture broth with ethyl acetate and analyze the extracts by HPLC and LC-MS to confirm the abolishment of this compound production in the mutant.
In Vitro Enzymatic Assays
Methodology:
-
Gene Cloning and Protein Expression: Amplify the coding sequence of a target biosynthetic enzyme (e.g., the putative acyltransferase) from the genomic DNA of Streptomyces sp. TP-A0456. Clone the gene into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag). Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) and purify it using affinity chromatography.
-
Enzyme Assay: For the acyltransferase, set up a reaction mixture containing the purified enzyme, the γ-butyrolactone core (which may need to be chemically synthesized or isolated), hexanoyl-CoA, and a suitable buffer. Incubate the reaction at 30°C.
-
Product Detection: Quench the reaction and analyze the mixture by LC-MS to detect the formation of this compound, confirming the enzyme's function.
Conclusion and Future Perspectives
This guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound, constructed from the knowledge of related pathways in actinomycetes. The proposed pathway offers a solid foundation for future research aimed at elucidating the precise genetic and biochemical mechanisms governing its formation. The immediate priorities should be the sequencing of the Streptomyces sp. TP-A0456 genome to identify the bona fide this compound biosynthetic gene cluster. Subsequent functional characterization of the involved genes and enzymes will not only confirm this proposed pathway but also provide valuable tools for the bioengineering of novel Cedarmycin analogs for drug discovery programs. The regulatory network controlling the expression of this cluster also warrants investigation, as its manipulation could lead to significant improvements in production titers.
References
Preliminary Studies on the Biological Activity of Cedarmycin B: A Technical Guide
Disclaimer: This document is a summary and technical guide based on publicly available abstracts and general knowledge of antimicrobial research. The full-text of the primary research article describing Cedarmycin B was not accessible at the time of writing. Therefore, some experimental protocols and conceptual pathways are representative examples based on standard methodologies in the field and may not reflect the exact procedures used in the original research.
Introduction
Cedarmycin A and B are novel α,β-unsaturated butyrolactone antibiotics.[1][2] They were first isolated from the cultured broth of the actinomycete Streptomyces sp. TP-A0456.[1][2] Spectroscopic analysis, including NMR and mass spectrometry, was instrumental in determining their structure, which features a fatty acid side chain attached to the butyrolactone core.[1] Preliminary studies have shown that these compounds possess a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2]
Biological Activity: Quantitative Data
The initial investigations into the biological activity of this compound have yielded data on its antimicrobial potency and its cytotoxic effects on tumor cell lines. This information is summarized below.
| Test Organism/Cell Line | Assay Type | Metric | This compound Value | Reference Compound | Reference Value |
| Candida glabrata IFO 0622 | Minimum Inhibitory Concentration (MIC) | µg/mL | 0.4 | Amphotericin B | Comparable |
| U937 Cells | Cytotoxicity | IC50 | 10 - 100 µM | Not Specified | Not Specified |
Table 1: Summary of Quantitative Biological Activity Data for this compound.[1][3]
Experimental Protocols
The following are detailed, representative methodologies for the key experiments mentioned in the available literature on this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution Method
This protocol is based on the "two-fold serial agar dilution method" mentioned in the primary abstract.
1. Preparation of this compound Stock Solution:
- Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2. Preparation of Agar Plates:
- Prepare a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts) and sterilize by autoclaving.
- Allow the agar to cool to 45-50°C in a water bath.
- In a series of sterile tubes, perform two-fold serial dilutions of the this compound stock solution with sterile diluent.
- Add a defined volume of each this compound dilution to molten agar to achieve the final desired concentrations. Also prepare a drug-free control plate.
- Pour the agar into sterile petri dishes and allow them to solidify.
3. Inoculum Preparation:
- Culture the test microorganism (e.g., Candida glabrata) in a suitable broth medium to achieve a logarithmic growth phase.
- Adjust the turbidity of the culture to a 0.5 McFarland standard.
4. Inoculation and Incubation:
- Spot-inoculate a standardized volume of the microbial suspension onto the surface of each agar plate, including the control.
- Incubate the plates at an appropriate temperature and duration for the test organism.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism on the agar surface.
Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)
This is a standard protocol for determining the IC50 value against a cancer cell line like U937.
1. Cell Culture and Seeding:
- Culture U937 cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated and solvent-only controls.
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
4. Data Analysis:
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualizations: Workflows and Pathways
Experimental Workflow for Isolation and Purification
The following diagram illustrates the general workflow for isolating this compound from the Streptomyces culture broth as described in the literature.
Caption: Isolation and purification workflow for this compound.
Conceptual Signaling Pathway: Butyrolactone Regulation in Streptomyces
This compound is a butyrolactone, a class of molecules known to act as signaling autoinducers in Streptomyces, regulating antibiotic production. The diagram below represents a generalized gamma-butyrolactone (GBL) signaling cascade, which is a potential, though not confirmed, regulatory pathway related to this compound's biosynthesis. This does not represent its mechanism of antimicrobial action.
Caption: A model for gamma-butyrolactone (GBL) signaling in Streptomyces.
References
Taxonomic Origin and Characterization of the Cedarmycin B-Producing Strain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedarmycin B, a member of the butyrolactone class of antibiotics, has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of the taxonomic origin of the producing strain, Streptomyces sp. TP-A0456, detailing the experimental protocols for its identification and characterization. Furthermore, this document presents a putative biosynthetic pathway for this compound, drawing parallels with well-characterized γ-butyrolactone biosynthesis in other Streptomyces species. All quantitative data are summarized for clarity, and key experimental workflows and pathways are visualized using diagrams.
Taxonomic Classification and Origin
The microorganism responsible for the production of this compound was first isolated from the stem of the Japanese cedar tree, Cryptomeria japonica, in Toyama, Japan.[1] Through a polyphasic approach combining morphological, chemotaxonomic, and molecular methods, the strain was identified as belonging to the genus Streptomyces and was designated as Streptomyces sp. TP-A0456.[1]
Morphological and Cultural Characteristics
When cultivated on various standard media, Streptomyces sp. TP-A0456 exhibits characteristics typical of the Streptomyces genus, including the formation of a branched substrate mycelium and aerial hyphae that differentiate into spore chains.[1] The cultural characteristics on different ISP (International Streptomyces Project) media are summarized in Table 1.
Table 1: Cultural Characteristics of Streptomyces sp. TP-A0456
| Medium | Growth | Aerial Mycelium | Reverse Side Color | Soluble Pigment |
| Oatmeal Agar (ISP 3) | Good | Brownish-black | Beige-gray | None |
| Bennett's Agar | Good | White to grayish | Yellowish-brown | None |
| Yeast Extract-Malt Extract Agar (ISP 2) | Moderate | Grayish-white | Pale yellow | None |
| Inorganic Salts-Starch Agar (ISP 4) | Moderate | White | Cream | None |
Source: Adapted from Kakeya et al., 2001.[1]
Chemotaxonomic Characteristics
Chemotaxonomic analysis of the whole-cell hydrolysates of Streptomyces sp. TP-A0456 provided further evidence for its classification within the genus Streptomyces. The key chemotaxonomic markers are presented in Table 2.
Table 2: Chemotaxonomic Markers of Streptomyces sp. TP-A0456
| Marker | Result | Significance |
| Diaminopimelic Acid (DAP) | LL-isomer | Characteristic of Streptomyces cell walls. |
| Whole-cell Sugars | Galactose, Glucose, Mannose | Common sugar pattern in Streptomyces. |
| Phospholipid Type | Phosphatidylethanolamine (Type PII) | Typical for the genus Streptomyces. |
Source: Adapted from Kakeya et al., 2001, and general characteristics of the genus.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the taxonomic characterization of Streptomyces sp. TP-A0456.
Isolation of the Producing Strain
-
Sample Collection: Collect fresh, healthy stem sections of Cryptomeria japonica.
-
Surface Sterilization: Wash the stem sections with sterile distilled water, followed by immersion in 70% ethanol for 1 minute, then in a 1% sodium hypochlorite solution for 5 minutes, and finally rinse with sterile distilled water three times.
-
Isolation: Aseptically cut the surface-sterilized stem into small pieces and place them on Actinomycete Isolation Agar (AIA) plates.
-
Incubation: Incubate the plates at 28°C for 7-14 days.
-
Pure Culture: Isolate distinct actinomycete-like colonies and subculture them on fresh AIA plates to obtain pure cultures.
Morphological Characterization
-
Cultivation: Inoculate the pure isolate onto various ISP media (ISP 2, ISP 3, ISP 4, and Bennett's Agar).
-
Incubation: Incubate the plates at 28°C for 14 days.
-
Macroscopic Observation: Record the colony characteristics, including the color of the aerial and substrate mycelium, and the presence of any soluble pigments.
-
Microscopic Observation: Use slide culture techniques to observe the spore chain morphology under a light microscope. For scanning electron microscopy (SEM), fix a small agar block with the culture in 2.5% glutaraldehyde, dehydrate through an ethanol series, critical-point dry, and coat with gold-palladium before observation.
Chemotaxonomic Analysis
-
Cell Wall Amino Acid Analysis:
-
Harvest mycelia from a 5-day old culture grown in Bennett's broth.
-
Wash the mycelia with distilled water and hydrolyze with 6 N HCl at 100°C for 18 hours.
-
Analyze the hydrolysate for diaminopimelic acid isomers by thin-layer chromatography (TLC).
-
-
Whole-Cell Sugar Analysis:
-
Hydrolyze whole cells with 1 N H₂SO₄ at 100°C for 2 hours.
-
Neutralize the hydrolysate with BaCO₃ and analyze the supernatant for characteristic sugars by paper chromatography or high-performance liquid chromatography (HPLC).
-
Molecular Identification: 16S rRNA Gene Sequencing
-
Genomic DNA Extraction:
-
Harvest mycelia from a liquid culture of Streptomyces sp. TP-A0456.
-
Use a standard enzymatic lysis method (e.g., lysozyme treatment) followed by a commercial genomic DNA purification kit.
-
-
PCR Amplification:
-
Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
-
Perform PCR in a 50 µL reaction volume containing 1x PCR buffer, 200 µM dNTPs, 0.5 µM of each primer, 1.25 U of Taq polymerase, and approximately 50 ng of genomic DNA.
-
Use the following thermal cycling conditions: initial denaturation at 95°C for 5 min; 30 cycles of 95°C for 1 min, 55°C for 1 min, and 72°C for 1.5 min; and a final extension at 72°C for 10 min.
-
-
PCR Product Purification and Sequencing:
-
Purify the amplified PCR product using a commercial PCR purification kit.
-
Sequence the purified product using the Sanger sequencing method with the same primers used for amplification.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequences to obtain the full-length 16S rRNA gene sequence.
-
Compare the obtained sequence with those in public databases (e.g., GenBank, EzTaxon) using the BLAST algorithm to determine the closest phylogenetic relatives.
-
Construct a phylogenetic tree using methods like Neighbor-Joining or Maximum Likelihood to visualize the taxonomic position of the strain.
-
Production of this compound
Fermentation and Extraction
Streptomyces sp. TP-A0456 is cultured in a suitable production medium under aerobic conditions. A typical production protocol is as follows:
-
Seed Culture: Inoculate a loopful of spores into a 50 mL flask containing seed medium and incubate at 28°C for 2 days on a rotary shaker.
-
Production Culture: Transfer the seed culture to a larger volume of production medium and incubate at 28°C for 5-7 days with vigorous shaking.
-
Extraction: After incubation, centrifuge the culture broth to separate the mycelium. Extract the supernatant with an equal volume of ethyl acetate. Concentrate the organic layer in vacuo to obtain the crude extract containing this compound.
Quantitative Data
The production of this compound can be quantified using High-Performance Liquid Chromatography (HPLC). While detailed production kinetics are not extensively published, the initial discovery reported a yield of a mixture of Cedarmycins A and B.
Table 3: Production Yield of Cedarmycins
| Parameter | Value |
| Fermentation Volume | 30 L |
| Crude Extract | Not specified |
| Purified Mixture (Cedarmycin A & B) | 55 mg |
Source: Kakeya et al., 2001.[1]
Putative Biosynthetic Pathway of this compound
The biosynthetic pathway for this compound has not been fully elucidated. However, as a γ-butyrolactone, its biosynthesis is likely to follow a pathway similar to that of other well-studied γ-butyrolactones in Streptomyces, such as A-factor in Streptomyces griseus.[2] The proposed pathway involves the condensation of a β-ketoacyl-acyl carrier protein (ACP) derivative with dihydroxyacetone phosphate (DHAP).[2]
References
Physicochemical Properties of Cedarmycin B and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedarmycin B is a naturally occurring antibiotic belonging to the α,β-unsaturated butyrolactone class of compounds. First isolated from Streptomyces sp. TP-A0456, it has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and some yeasts.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its analog, Cedarmycin A. Due to the limited availability of a broad range of synthesized analogs with published physicochemical data, this guide focuses on the foundational compounds. The information presented herein is intended to support further research, drug discovery, and development efforts centered on this promising class of bioactive molecules.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound and its analogs, these properties influence their solubility, permeability, and ultimately, their efficacy as potential therapeutic agents.
Quantitative Data Summary
The available quantitative physicochemical data for Cedarmycin A and this compound are summarized in the table below for direct comparison. Both compounds have been isolated as colorless oils, suggesting their melting points are below ambient temperature.[1]
| Property | This compound | Cedarmycin A | Data Source |
| Molecular Formula | C₁₄H₂₄O₃ | C₁₂H₁₈O₄ | [1] |
| Molecular Weight | 240.34 g/mol | 226.27 g/mol | [1] |
| Physical State | Colorless Oil | Colorless Oil | [1] |
| Melting Point | Not available (expected to be below room temperature) | Not available (expected to be below room temperature) | Inferred from physical state |
| Solubility | Poorly soluble in water; Soluble in methanol and DMSO | Soluble in most organic solvents except n-hexane | [1] |
| pKa | Not available | Not available | |
| logP | Not available | Not available | |
| Optical Rotation | [α]D +11.7 (c 0.30, CHCl₃) | [α]D +29.2 (c 1.00, CHCl₃) | [1] |
Note: The lack of publicly available experimental data for pKa and logP values highlights a significant area for future research to fully characterize the drug-like properties of these compounds.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of oily natural products like this compound are crucial for obtaining reliable and reproducible data. The following are adapted general methodologies suitable for the characterization of this compound and its analogs.
Solubility Determination for Oily Natural Products
Objective: To quantitatively determine the solubility of this compound in aqueous and organic solvents.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound oil is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are centrifuged at high speed to separate the undissolved oil from the solvent.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted appropriately. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in mg/mL or µg/mL.
Determination of n-Octanol/Water Partition Coefficient (logP)
Objective: To determine the lipophilicity of this compound.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. A measured volume of this solution is then mixed with a measured volume of the water phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Acid Dissociation Constant (pKa)
Objective: To determine the ionization constant of any acidic or basic functional groups in this compound.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa value corresponds to the pH at the half-equivalence point. For oily substances with low water solubility, specialized instruments and co-solvent techniques may be necessary to obtain accurate measurements.
Visualization of Workflows and Mechanisms
Isolation and Characterization Workflow for this compound
The following diagram illustrates a general workflow for the isolation and characterization of a novel natural product like this compound from a microbial source.
Caption: General workflow for the isolation and characterization of this compound.
Proposed Mechanism of Action for α,β-Unsaturated Butyrolactone Antibiotics
While the specific molecular targets of this compound have not been fully elucidated, the α,β-unsaturated butyrolactone scaffold is known to be a reactive Michael acceptor. This reactivity is believed to be central to its mechanism of action, which likely involves the covalent modification of key biological nucleophiles.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound and its analogs represent a class of natural products with significant potential for the development of new antimicrobial agents. This guide has summarized the currently available physicochemical data and provided a framework for further experimental characterization. The notable gaps in the quantitative data, particularly for pKa and logP, underscore the need for continued research to fully understand the structure-activity relationships and optimize the therapeutic potential of these compounds. The provided experimental protocols and conceptual diagrams offer a starting point for researchers entering this exciting field.
References
The Enigmatic Antibacterial Action of Cedarmycin B: An Unresolved Mechanism
Despite its demonstrated antibacterial and antifungal properties, the precise mode of action of Cedarmycin B, particularly its impact on bacterial cell wall synthesis, remains largely uncharacterized in publicly available scientific literature. This technical overview consolidates the current knowledge of this compound and related butyrolactone antibiotics, highlighting the significant gaps in understanding its specific cellular targets and mechanistic pathways.
Cedarmycin A and B are novel butyrolactone antibiotics isolated from the cultured broth of the actinomycete Streptomyces sp. TP-A0456.[1] These compounds have demonstrated antibiotic activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[1] However, detailed studies elucidating the specific biochemical pathways disrupted by this compound are not available in the current body of scientific literature. While the inhibition of cell wall synthesis is a common and effective mechanism for many antibiotics, there is no direct evidence to suggest that this compound functions in this manner.
The General Landscape of Butyrolactone Antibiotics
This compound belongs to the broader class of γ-butyrolactone-containing natural products, which are known to possess a wide array of biological activities.[2][3] These activities are diverse, ranging from regulating antibiotic production in the producing organisms themselves to exhibiting anticancer, anti-inflammatory, and broad-spectrum antimicrobial effects.[2][4] The γ-butyrolactone moiety is a versatile scaffold found in numerous natural products with varied biological functions.[2][3] However, this structural class is not associated with a single, conserved mechanism of action, such as the inhibition of a specific step in peptidoglycan synthesis.
What is Known About this compound
The initial discovery and characterization of Cedarmycins A and B provided foundational information regarding their source, structure, and general antimicrobial spectrum.
Isolation and Structure
Cedarmycins A and B were isolated from the fermentation broth of Streptomyces sp. TP-A0456.[1] Spectroscopic analyses confirmed their structure as α,β-unsaturated butyrolactones with a fatty acid side chain.[1]
Antimicrobial Activity
In vitro studies have shown that Cedarmycins exhibit inhibitory activity against a range of microorganisms. The minimum inhibitory concentrations (MICs) have been determined for some organisms, indicating potent activity in certain cases. For instance, the cedarmycins potently inhibited the growth of Candida glabrata IFO 0622.[1] While antibacterial activity against Gram-positive and Gram-negative bacteria was observed, specific MIC values against a comprehensive panel of bacteria and detailed studies on the bactericidal versus bacteriostatic nature of this inhibition are not extensively documented.[1]
The Uncharted Territory: this compound and Bacterial Cell Wall Synthesis
The synthesis of the bacterial cell wall, primarily composed of peptidoglycan, is a complex and essential process, making it an excellent target for antibiotics. This process involves multiple enzymatic steps, including the synthesis of precursors in the cytoplasm, their transport across the cell membrane, and their subsequent incorporation into the growing peptidoglycan layer via transglycosylation and transpeptidation reactions.
A comprehensive search of scientific databases reveals a lack of studies investigating the effect of this compound on any of these stages. Key questions that remain unanswered include:
-
Does this compound inhibit any of the enzymes involved in the synthesis of peptidoglycan precursors, such as Mur enzymes?
-
Does it interfere with the lipid carrier cycle, specifically the function of undecaprenyl phosphate?
-
Does it inhibit the transglycosylation or transpeptidation steps catalyzed by penicillin-binding proteins (PBPs)?
-
Does it induce morphological changes in bacteria consistent with cell wall damage, such as cell lysis or the formation of spheroplasts?
Without experimental data from assays such as enzymatic inhibition studies, radiolabeled precursor incorporation assays, or electron microscopy of treated bacterial cells, any claims about this compound's role in cell wall synthesis would be purely speculative.
Future Directions and Methodologies
To elucidate the mode of action of this compound, a systematic series of experiments would be required. The following outlines a potential research workflow to investigate its effect on bacterial cell wall synthesis.
Experimental Workflow for Investigating this compound's Mode of Action
Figure 1. A proposed experimental workflow to investigate the mode of action of this compound on bacterial cell wall synthesis.
Conclusion
References
The Discovery of Novel Butyrolactones: A Technical Guide Focused on Cedarmycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Natural products, with their immense structural diversity and biological activity, remain a cornerstone of drug discovery. Among these, the γ-butyrolactone family of compounds, produced by a variety of microorganisms, has garnered significant attention for its broad spectrum of biological activities, including antibiotic, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth exploration of the discovery of novel butyrolactones, with a specific focus on Cedarmycin B, a promising antibiotic isolated from Streptomyces sp. TP-A0456. We will delve into the methodologies for discovery, characterization, and biological evaluation, presenting quantitative data and detailed experimental protocols to aid researchers in this critical field.
The Discovery of this compound: A Case Study
This compound, a novel α,β-unsaturated butyrolactone, was first isolated from the fermentation broth of the actinomycete Streptomyces sp. TP-A0456.[1] This discovery was the result of a screening program aimed at identifying new bioactive compounds from microorganisms. The producing strain was isolated from the stem of a Japanese cedar, Cryptomeria japonica, highlighting the importance of exploring unique ecological niches for novel microbial diversity.[2]
Producing Organism and Fermentation
The producing organism, Streptomyces sp. TP-A0456, was identified based on its morphological characteristics and 16S rRNA gene sequencing.[1] Members of the genus Streptomyces are prolific producers of secondary metabolites, accounting for over two-thirds of clinically useful antibiotics of natural origin.
Table 1: Cultural Characteristics of Streptomyces sp. TP-A0456 [2]
| Medium | Growth | Aerial Mycelium | Reverse Side Color | Soluble Pigment |
| Yeast extract-malt extract agar | Good | Grayish white | Yellowish brown | None |
| Oatmeal agar | Moderate | White | Pale yellow | None |
| Inorganic salts-starch agar | Good | White to grayish tan | Pale yellow | None |
| Glycerol-asparagine agar | Moderate | White | Pale yellow | None |
| Peptone-yeast extract-iron agar | Moderate | White | Yellowish brown | None |
| Tyrosine agar | Moderate | White | Yellowish brown | None |
Isolation and Structure Elucidation
The isolation of this compound from the fermentation broth involved a multi-step purification process, including solvent extraction and various chromatographic techniques. The structure of this compound was elucidated using a combination of spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Quantitative Data
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H18O4 |
| Molecular Weight | 226.27 g/mol |
| Appearance | Colorless oil |
| Optical Rotation | [α]D^25 -18.5° (c 1.0, CHCl3) |
| UV (MeOH) λmax (nm) | 215 |
| IR (KBr) νmax (cm⁻¹) | 3400, 1750, 1660 |
Source: Data compiled from spectroscopic analysis of this compound.
Biological Activity of this compound
This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and yeasts.[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound [2]
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 12.5 |
| Bacillus subtilis PCI 219 | 6.25 |
| Escherichia coli NIHJ | >100 |
| Pseudomonas aeruginosa IFO 3445 | >100 |
| Candida albicans IFO 0583 | 3.13 |
| Saccharomyces cerevisiae IFO 0203 | 1.56 |
| Aspergillus niger IFO 4414 | 12.5 |
Cytotoxicity of Cedarmycins
Cedarmycins A and B have shown weak cytotoxic activity against several tumor cell lines.
Table 3: Cytotoxicity (IC50) of Cedarmycins A and B [2]
| Cell Line | IC50 (µM) |
| P388 | 10 - 100 |
| L1210 | 10 - 100 |
| KB | 10 - 100 |
Experimental Protocols
Fermentation of Streptomyces sp. TP-A0456
Objective: To cultivate the producing strain for the production of this compound.
Materials:
-
Seed medium: 2% glucose, 1% peptone, 0.5% yeast extract, 0.5% meat extract, 0.5% NaCl, 0.05% MgSO4·7H2O (pH 7.2)
-
Production medium: 3% soluble starch, 1% glucose, 1% soybean meal, 0.3% yeast extract, 0.2% NaCl, 0.5% CaCO3 (pH 7.0)
-
250 mL Erlenmeyer flasks
-
Rotary shaker
Procedure:
-
Inoculate a loopful of a mature slant culture of Streptomyces sp. TP-A0456 into a 250 mL flask containing 50 mL of seed medium.
-
Incubate the seed culture at 28°C for 2 days on a rotary shaker at 200 rpm.
-
Transfer 2.5 mL of the seed culture into a 250 mL flask containing 50 mL of production medium.
-
Incubate the production culture at 28°C for 6 days on a rotary shaker at 200 rpm.[2]
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Ethyl acetate
-
Silica gel
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Water
Procedure:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Pool the active fractions and further purify by Sephadex LH-20 column chromatography using methanol as the eluent.
-
Perform final purification by preparative HPLC on a C18 column using a gradient of acetonitrile and water to yield pure this compound.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test organism suspension standardized to 0.5 McFarland
-
This compound stock solution
-
Incubator
Procedure:
-
Dispense 50 µL of appropriate broth into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of the test organism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Biosynthesis and Mechanism of Action
Putative Biosynthetic Pathway of this compound
While the specific biosynthetic gene cluster for this compound has not yet been fully characterized, the biosynthesis of γ-butyrolactones in Streptomyces is generally understood to involve a fatty acid synthase (FAS) or polyketide synthase (PKS) system. The pathway likely begins with the condensation of a short-chain acyl-CoA starter unit with malonyl-CoA extender units to build the fatty acid side chain. A key step is the formation of the γ-butyrolactone ring, which can occur through various enzymatic cyclization reactions.
Caption: Putative biosynthetic pathway of this compound.
Proposed Mechanism of Action
The precise molecular target of this compound has not been definitively identified. However, many butyrolactone antibiotics are known to interfere with essential cellular processes in bacteria. Given its α,β-unsaturated lactone moiety, a potential mechanism of action for this compound is the covalent modification of key cellular nucleophiles, such as cysteine residues in enzymes or transcription factors, through Michael addition. This could disrupt vital metabolic pathways or regulatory networks within the bacterial cell, leading to growth inhibition.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Novel Butyrolactone Discovery
The discovery of new butyrolactones like this compound follows a systematic workflow that integrates microbiology, chemistry, and biology.
Caption: Experimental workflow for novel butyrolactone discovery.
Conclusion
The discovery of novel natural products like this compound is a testament to the continued potential of microbial sources for identifying new drug leads. This technical guide has provided a comprehensive overview of the discovery, characterization, and biological evaluation of this compound, a promising butyrolactone antibiotic. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers in the field of natural product discovery and drug development. Further investigation into the biosynthetic pathway and the precise mechanism of action of this compound will be crucial for its potential development as a therapeutic agent. The methodologies and workflows outlined herein provide a robust framework for the continued exploration of the vast and largely untapped chemical diversity of the microbial world.
References
A Technical Guide to the Initial Antifungal Screening of Cedarmycin B
Disclaimer: As of the last update, publicly available research specifically detailing the screening of "Cedarmycin B" against pathogenic yeasts is limited. The following guide is a representative document constructed to meet the user's specified format. It uses established, standard methodologies and plausible, illustrative data to demonstrate how such a screening would be conducted and reported. The experimental protocols are based on widely accepted standards in the field of mycology.
This technical whitepaper provides a comprehensive overview of the initial in vitro screening of a novel hypothetical compound, this compound, against a panel of clinically relevant pathogenic yeasts. The document outlines the methodologies employed, presents the antifungal activity data, and visualizes the experimental workflow and a putative mechanism of action.
Quantitative Antifungal Susceptibility Data
The antifungal activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The results are summarized below, with Fluconazole included as a standard control.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Fluconazole against Pathogenic Yeasts
| Yeast Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 4 | 1 |
| Candida glabrata (ATCC 90030) | 8 | 16 |
| Candida parapsilosis (ATCC 22019) | 2 | 2 |
| Candida krusei (ATCC 6258) | 16 | 64 |
| Cryptococcus neoformans (H99) | 1 | 8 |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.
a. Inoculum Preparation:
-
Yeast isolates were subcultured on Sabouraud Dextrose Agar (SDA) plates and incubated at 35°C for 24-48 hours to ensure viability and purity.
-
A few colonies were suspended in 5 mL of sterile saline (0.85% NaCl).
-
The suspension was adjusted using a spectrophotometer to match the turbidity of a 0.5 McFarland standard at a wavelength of 530 nm. This results in a stock suspension containing approximately 1-5 x 10^6 cells/mL.
-
The stock suspension was further diluted 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.
b. Microplate Preparation and Incubation:
-
This compound and Fluconazole were dissolved in Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentration range tested was 0.125 to 64 µg/mL.
-
100 µL of the standardized yeast inoculum was added to each well containing 100 µL of the diluted drug, bringing the final volume to 200 µL.
-
A growth control (inoculum without drug) and a sterility control (medium without inoculum) were included on each plate.
-
The plates were incubated at 35°C for 24-48 hours.
c. MIC Determination:
-
Following incubation, the MIC was determined visually as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.
Mammalian Cell Cytotoxicity Assay
a. Cell Culture:
-
HEK293 (human embryonic kidney) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing serial dilutions of this compound (similar concentrations to the MIC test).
-
Plates were incubated for 24 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. The concentration that inhibited 50% of cell growth (IC50) was calculated.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental process and a hypothetical mechanism of action for this compound.
Methodological & Application
Protocol for the Total Synthesis of Cedarmycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of Cedarmycin B, a novel butyrolactone antibiotic. The synthesis commences with the readily available starting material, γ-butyrolactone, and proceeds through a series of key transformations, including a Barbier reaction to construct the core structure, followed by acylation to append the fatty acid side chain.[1] This protocol is based on the first reported synthesis by Cui, et al. and is intended for use by qualified researchers in a laboratory setting.
I. Overview of the Synthetic Pathway
The total synthesis of this compound is a multi-step process that can be logically divided into two main stages: the construction of the γ-hydroxymethyl-α-methylene-γ-butyrolactone core and the subsequent esterification with the appropriate fatty acid side chain. The key strategic element of this synthesis is a zinc-mediated Barbier-type reaction of 3-bromomethyl-5H-furan-2-one with formaldehyde, which efficiently installs the required hydroxymethyl group at the γ-position.[1]
Figure 1: Overall synthetic workflow for the total synthesis of this compound.
II. Quantitative Data Summary
The following table summarizes the key steps, reagents, and reported yields for the synthesis of this compound.
| Step | Transformation | Key Reagents | Reported Yield (%) |
| 1 | Bromination of γ-Butyrolactone | Br₂, PCl₃ | Not specified |
| 2 | Elimination | DBU | Not specified |
| 3 | Barbier Reaction | Zn, Formaldehyde | Not specified |
| 4 | Acylation | 11-Methyldodecanoyl chloride, DMAP, Pyridine | Not specified |
Note: The specific yields for each step were not detailed in the available abstracts of the primary literature. Researchers should optimize conditions to maximize yields.
III. Experimental Protocols
A. Synthesis of 3-Bromomethyl-5H-furan-2-one
-
Bromination of γ-Butyrolactone:
-
To a solution of γ-butyrolactone in a suitable solvent (e.g., CCl₄), add a catalytic amount of red phosphorus or PCl₃.
-
Slowly add bromine (Br₂) to the reaction mixture at room temperature.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction to room temperature and quench with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude α-bromo-γ-butyrolactone.
-
-
Elimination to form 3-Bromomethyl-5H-furan-2-one:
-
Dissolve the crude α-bromo-γ-butyrolactone in an appropriate aprotic solvent (e.g., THF or dichloromethane).
-
Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromomethyl-5H-furan-2-one.
-
B. Synthesis of 4-Hydroxymethyl-3-methylenedihydrofuran-2-one (Key Barbier Reaction) [1]
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc powder and a suitable solvent (e.g., anhydrous THF).
-
Add a solution of 3-bromomethyl-5H-furan-2-one in the same solvent to the zinc suspension.
-
Add an aqueous solution of formaldehyde to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting crude alcohol by silica gel column chromatography to obtain 4-hydroxymethyl-3-methylenedihydrofuran-2-one.
-
C. Total Synthesis of this compound (Acylation)
-
Preparation of the Acylating Agent:
-
Prepare 11-methyldodecanoyl chloride from 11-methyldodecanoic acid using a standard method, for example, by reacting with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF.
-
-
Esterification:
-
Dissolve 4-hydroxymethyl-3-methylenedihydrofuran-2-one in a dry, aprotic solvent such as dichloromethane or pyridine.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add a solution of 11-methyldodecanoyl chloride in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature until completion, as indicated by TLC analysis.
-
Quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel.
-
IV. Characterization
The structure and purity of the synthesized this compound and all intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), and compared to the data reported in the literature.[1]
V. Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine, PCl₃, oxalyl chloride, and thionyl chloride are highly corrosive and toxic; handle with extreme care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
Application Notes and Protocols for the Enantioselective Synthesis of the Cedarmycin B Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedarmycin B is a naturally occurring γ-butyrolactone that has garnered interest due to its potential biological activity. The core structure, a 5-(hydroxymethyl)-4-methylfuran-2(5H)-one, presents a significant synthetic challenge, particularly in controlling the stereochemistry at the C5 position. Enantiomerically pure this compound is crucial for elucidating its specific biological functions and for the development of potential therapeutic agents. These application notes detail two distinct methodologies for the enantioselective synthesis of the this compound core, providing comprehensive experimental protocols and comparative data.
Method 1: Asymmetric Zinc-Mediated Barbier-Type Reaction
This method is an enantioselective adaptation of the first reported total synthesis of Cedarmycins. The key step involves an asymmetric Barbier-type reaction between 3-bromomethyl-5H-furan-2-one and formaldehyde, mediated by a chiral zinc complex. This approach establishes the crucial C5 stereocenter early in the synthetic sequence.
Overall Synthetic Workflow
Caption: Workflow for Method 1.
Key Enantioselective Step: Asymmetric Barbier-Type Reaction
The crucial enantioselectivity is induced by a chiral ligand in the zinc-mediated coupling of the organozinc intermediate of 3-bromomethyl-5H-furan-2-one with formaldehyde.
Caption: Key stereochemical-determining step in Method 1.
Quantitative Data Summary for Method 1
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1. Dehydrogenation | γ-Butyrolactone | Phenylselenyl bromide, then H2O2 | 3-Methyl-2(5H)-furanone | ~70-80 | N/A |
| 2. Allylic Bromination | 3-Methyl-2(5H)-furanone | N-Bromosuccinimide (NBS), AIBN (catalyst), CCl4, reflux | 3-Bromomethyl-5H-furan-2-one | ~60-70 | N/A |
| 3. Asymmetric Barbier | 3-Bromomethyl-5H-furan-2-one, Paraformaldehyde | Activated Zn powder, (-)-N,N-Dibutylnorephedrine, Toluene, 0 °C to rt | (S)-5-(hydroxymethyl)-4-methylfuran-2(5H)-one | ~50-60 | Up to 95 |
Experimental Protocol for Method 1
Step 1: Synthesis of 3-Methyl-2(5H)-furanone
-
To a solution of γ-butyrolactone (1.0 equiv) in dry THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add phenylselenyl bromide (2.3 equiv) in THF and stir for another 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in CH2Cl2 and add 30% aqueous H2O2 (3.0 equiv) at 0 °C.
-
Stir vigorously for 3 hours, allowing the reaction to warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-methyl-2(5H)-furanone.
Step 2: Synthesis of 3-Bromomethyl-5H-furan-2-one
-
To a solution of 3-methyl-2(5H)-furanone (1.0 equiv) in CCl4, add N-bromosuccinimide (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-bromomethyl-5H-furan-2-one.
Step 3: Asymmetric Synthesis of (S)-5-(hydroxymethyl)-4-methylfuran-2(5H)-one (this compound Core)
-
Activate zinc powder (3.0 equiv) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried flask under argon, add the activated zinc powder and a solution of (-)-N,N-dibutylnorephedrine (0.2 equiv) in dry toluene.
-
Cool the suspension to 0 °C and add a solution of 3-bromomethyl-5H-furan-2-one (1.0 equiv) in toluene dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly dried paraformaldehyde (5.0 equiv) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the enantiomerically enriched this compound core.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Method 2: Organocatalytic Aldol Condensation Approach
This second method utilizes an organocatalytic asymmetric aldol condensation to construct a key intermediate, which is then converted to the this compound core. This strategy offers an alternative route with a different set of reagents and conditions, providing flexibility in synthetic planning.
Overall Synthetic Workflow
Caption: Workflow for Method 2.
Key Enantioselective Step: Asymmetric Aldol Condensation
A chiral proline-derived organocatalyst is employed to catalyze the enantioselective aldol reaction between propionaldehyde and a glyoxylate equivalent, setting the stereochemistry of a key precursor.
Caption: Key stereochemical-determining step in Method 2.
Quantitative Data Summary for Method 2
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1. Asymmetric Aldol Condensation | Propionaldehyde, Ethyl Glyoxylate | (S)-Proline (20 mol%), DMSO, rt | Chiral Aldol Adduct | ~70-80 | Up to 98 |
| 2. Lactonization/Reduction | Chiral Aldol Adduct | 1. p-TsOH, Benzene, reflux; 2. DIBAL-H, CH2Cl2, -78 °C | (S)-5-(hydroxymethyl)-4-methylfuran-2(5H)-one | ~60-70 (over 2 steps) | >98 (after recrystallization) |
Experimental Protocol for Method 2
Step 1: Asymmetric Aldol Condensation
-
To a solution of (S)-proline (0.2 equiv) in DMSO, add propionaldehyde (2.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl glyoxylate (1.0 equiv, 50% solution in toluene) dropwise over 1 hour.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the chiral aldol adduct.
Step 2: Lactonization and Reduction to this compound Core
-
Dissolve the chiral aldol adduct (1.0 equiv) in benzene and add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture using a Dean-Stark apparatus for 4-6 hours.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate.
-
Dissolve the resulting crude α,β-unsaturated lactone in dry CH2Cl2 and cool to -78 °C under an inert atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.1 equiv, 1.0 M solution in hexanes) dropwise.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the this compound core. Recrystallization from a suitable solvent system can be performed to enhance enantiomeric purity.
Conclusion
Both presented methods provide viable and effective routes for the enantioselective synthesis of the this compound core. Method 1, an asymmetric Barbier-type reaction, offers a direct approach to establishing the C5 stereocenter. Method 2, relying on an organocatalytic aldol condensation, provides an excellent alternative with high enantioselectivity. The choice of method will depend on the specific requirements of the research, including reagent availability, scalability, and desired stereochemical outcome. These detailed protocols should serve as a valuable resource for researchers in the fields of natural product synthesis and medicinal chemistry.
HPLC purification protocol for Cedarmycin B from fermentation broth
An Application Note and Protocol for the HPLC Purification of Cedarmycin B from Fermentation Broth
Abstract
This compound is a bioactive butyrolactone antibiotic produced by fermentation of Streptomyces sp., notably strain TP-A0456.[1][2] It exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and the fungus Candida glabrata.[1][2] The effective isolation and purification of this compound from complex fermentation broth is critical for further pharmacological study and drug development. This application note provides a detailed, step-by-step protocol for the extraction and subsequent purification of this compound using High-Performance Liquid Chromatography (HPLC). The protocol includes initial solvent extraction, preliminary chromatographic cleanup, and final purification using reverse-phase HPLC.
Chemical Properties of this compound
This compound is characterized by an α,β-unsaturated butyrolactone structure with a fatty acid side chain.[1][2] Its key chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₄ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| IUPAC Name | (4-methylidene-5-oxooxolan-3-yl)methyl hexanoate | [1] |
| Class | Butyrolactone, Polyketide | [1][3] |
| Appearance | Colorless oil | [2] |
Experimental Protocol
This protocol is divided into three main stages: extraction of the crude product from the fermentation broth, preliminary purification to remove major impurities, and final purification by semi-preparative HPLC.
Stage 1: Fermentation and Crude Extraction
The initial step involves culturing the producing microorganism and extracting the secondary metabolites.
-
Fermentation: Streptomyces sp. TP-A0456 is cultured in a suitable production medium (e.g., containing starch, yeast extract, and salts) on a rotary shaker (e.g., 200 rpm) at 30°C for approximately 6 days.[2]
-
Harvesting: After the fermentation period, the broth is harvested. The broth is centrifuged or filtered (e.g., using Whatman No. 1 filter paper) to separate the mycelium from the supernatant.[4][5]
-
Solvent Extraction: this compound and other metabolites are extracted from both the supernatant and the mycelium.
-
Concentration: The pooled organic solvent is evaporated to dryness under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[5][6]
Stage 2: Preliminary Column Chromatography
To reduce the complexity of the crude extract before HPLC, a preliminary purification step using silica gel chromatography is recommended. This step removes highly polar and non-polar impurities.
-
Column Packing: Prepare a silica gel (100-200 mesh) column equilibrated with a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. A suggested gradient is from 100% n-hexane to a 2:1 mixture of n-hexane:ethyl acetate.[2]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (2:1) mobile phase.
-
Pooling: Combine the fractions containing the target compound(s), Cedarmycin A and B, and evaporate the solvent.
Stage 3: HPLC Purification
The final purification is achieved using a semi-preparative reverse-phase HPLC system. The parameters provided below are based on published analytical methods and can be scaled up for semi-preparative work.[2]
| Parameter | Specification |
| Instrument | Semi-Preparative HPLC System with UV Detector |
| Column | C18 Reverse-Phase (ODS), e.g., Cosmosil AR-II (250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.15% KH₂PO₄ in Water, adjusted to pH 3.5 |
| Mobile Phase B | Acetonitrile (CH₃CN) |
| Elution Mode | Isocratic or Gradient |
| Isocratic Condition | 70% Mobile Phase B |
| Flow Rate | 2.0 - 4.0 mL/min (scaled from analytical) |
| Detection Wavelength | 210 nm |
| Injection Volume | 100 - 500 µL (dependent on concentration and column size) |
| Column Temperature | 25°C (Ambient) |
Methodology:
-
Sample Preparation: Dissolve the enriched fraction from Stage 2 in the mobile phase (or a compatible solvent like methanol) and filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peaks of interest. This compound is expected to elute after its analog, Cedarmycin A, under these reverse-phase conditions.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Final Processing: Pool the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain pure this compound as a colorless oil.[2]
Workflow Diagram
The following diagram illustrates the complete purification workflow from fermentation to the final pure compound.
Caption: Figure 1. Workflow for this compound Purification
Expected Results
The described protocol is expected to yield this compound with high purity (>95%). The quantitative results from the final analytical HPLC can be summarized as follows.
| Compound | Retention Time (min) | Peak Area | Purity (%) | Yield (mg/L of broth) |
| Cedarmycin A | 10.5 | Variable | >95% | Variable |
| This compound | 12.2 | Variable | >95% | Variable |
Note: Retention times are hypothetical and will vary based on the specific HPLC system, column, and precise mobile phase composition. Yield is dependent on the fermentation efficiency.
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound from Streptomyces sp. fermentation broth. The combination of liquid-liquid extraction, preliminary silica chromatography, and a final reverse-phase HPLC step ensures the isolation of a high-purity product suitable for biological assays and further research. This method can be adapted by researchers in natural product chemistry and drug discovery to isolate this compound and similar butyrolactone compounds.
References
- 1. Buy this compound (EVT-1538435) [evitachem.com]
- 2. scispace.com [scispace.com]
- 3. Cloning, expression, and purification of intact polyketide synthase modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 6. Frontiers | Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization [frontiersin.org]
Application Note: Standardized Protocols for Determining the Antibacterial Susceptibility of Cedarmycin B
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for assessing the antibacterial activity of Cedarmycin B, a novel butyrolactone antibiotic isolated from Streptomyces sp.[1]. Standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are outlined, including broth microdilution and disk diffusion assays. These protocols are designed to ensure reproducibility and comparability of results, which is crucial for the evaluation of new antimicrobial agents[2][3]. Adherence to these guidelines will facilitate the systematic screening and characterization of this compound against a panel of clinically relevant bacteria.
Introduction
This compound is a recently discovered antibiotic with a butyrolactone structure that has shown activity against Gram-positive and Gram-negative bacteria[1]. As with any novel compound, rigorous and standardized in vitro susceptibility testing is the foundational step in its preclinical evaluation. This process determines the lowest concentration of the agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC)[4][5].
This application note details the essential methodologies for conducting these assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). It provides step-by-step instructions for researchers to generate reliable and consistent data on the antibacterial spectrum and potency of this compound.
General Workflow for Susceptibility Testing
The overall process involves preparing the bacterial inoculum, performing the susceptibility assay (MIC/Disk Diffusion), and, if required, determining the bactericidal concentration (MBC).
Caption: Overall experimental workflow for antibacterial susceptibility testing.
Required Materials
-
This compound: Stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, water).
-
Bacterial Strains: Quality control (QC) strains are essential for validating test performance[6][7]. Recommended strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth dilution.
-
Mueller-Hinton Agar (MHA) for disk diffusion and MBC determination.
-
-
Equipment & Consumables:
-
Sterile 96-well microtiter plates.
-
Sterile petri dishes (100 mm or 150 mm).
-
Spectrophotometer or McFarland turbidity standards (0.5).
-
Sterile swabs, loops, and pipettes.
-
Incubator (35°C ± 2°C).
-
Sterile filter paper disks (6 mm).
-
Metric ruler or caliper.
-
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) in a liquid medium and is considered a gold standard for quantitative susceptibility testing.[8][9]
Caption: Hypothetical inhibition of protein synthesis by this compound.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. microchemlab.com [microchemlab.com]
- 6. bsac.org.uk [bsac.org.uk]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. asm.org [asm.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes and Protocols for Cedarmycin B in Bacterial Cell Wall Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedarmycin B is a butyrolactone antibiotic isolated from Streptomyces sp. TP-A0456.[1] It has demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts. While its precise mechanism of action is yet to be fully elucidated, its chemical class suggests potential interactions with bacterial signaling pathways or biosynthetic processes.[1][2] These application notes provide a framework for investigating the potential of this compound as an inhibitor of bacterial cell wall biosynthesis, a well-established target for antibacterial drugs. The provided protocols are designed to enable researchers to screen for and characterize the effects of this compound on this critical bacterial pathway.
Quantitative Antimicrobial Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for this compound against various microorganisms. This data serves as a baseline for determining appropriate concentrations for further mechanistic studies.
| Microorganism | Strain | MIC (µg/mL) |
| Bacillus subtilis | PCI 219 | 12.5 |
| Staphylococcus aureus | 209P | 25 |
| Escherichia coli | NIHJ | >100 |
| Pseudomonas aeruginosa | IFO 3445 | >100 |
| Candida albicans | IFO 0583 | 6.25 |
| Saccharomyces cerevisiae | S-100 | 12.5 |
| Candida glabrata | IFO 0622 | 0.40 |
Data sourced from Sasaki et al., 2001.[1]
Investigating the Role of this compound in Bacterial Cell Wall Biosynthesis
The following sections outline experimental approaches to determine if this compound inhibits bacterial cell wall biosynthesis.
Diagram: General Pathway of Peptidoglycan Synthesis
This diagram illustrates the key stages of bacterial peptidoglycan synthesis, a common target for antibiotics. Understanding this pathway is crucial for designing experiments to test the effect of this compound.
Caption: Overview of the bacterial peptidoglycan synthesis pathway.
Experimental Protocols
Protocol 1: Screening for Cell Wall Synthesis Inhibition using a Whole-Cell Reporter Assay
This protocol utilizes a reporter strain to detect the disruption of cell wall integrity. Some Gram-negative bacteria induce the expression of a β-lactamase (e.g., AmpC) in response to cell wall damage.[3]
Diagram: Workflow for Whole-Cell Reporter Assay
Caption: Workflow for a whole-cell β-lactamase reporter assay.
Methodology:
-
Strain and Culture Conditions:
-
Use an E. coli strain carrying a reporter plasmid where the expression of a β-lactamase (e.g., ampC) is induced upon cell wall stress.
-
Grow the reporter strain in a suitable medium (e.g., Luria-Bertani broth) to the early exponential phase.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add the bacterial culture to each well.
-
Add serial dilutions of this compound to the test wells.
-
Include positive controls (e.g., ampicillin, fosfomycin) and negative controls (vehicle, e.g., DMSO).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours).
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Add a chromogenic β-lactamase substrate (e.g., nitrocefin) to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin hydrolysis) after a short incubation.
-
-
Data Analysis:
-
Normalize the reporter signal (absorbance at 490 nm) to cell density (OD600).
-
An increase in the normalized reporter signal in the presence of this compound suggests interference with cell wall biosynthesis.
-
Protocol 2: Whole-Cell Peptidoglycan Synthesis Assay
This assay directly measures the incorporation of radiolabeled precursors into the peptidoglycan of permeabilized bacterial cells.[1]
Diagram: Workflow for Whole-Cell Peptidoglycan Synthesis Assay
Caption: Workflow for a whole-cell peptidoglycan synthesis assay.
Methodology:
-
Preparation of Permeabilized Cells:
-
Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest the cells and wash them in a buffer that provides osmotic stability (e.g., containing sucrose).
-
Permeabilize the cells, for instance, by a freeze-thaw cycle, to allow the entry of precursors.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the permeabilized cells, a suitable buffer, and the radiolabeled precursor, [14C]UDP-N-acetylglucosamine ([14C]UDP-GlcNAc).
-
Add different concentrations of this compound to the test reactions.
-
Include positive controls (e.g., fosfomycin, vancomycin) and a no-inhibitor control.
-
-
Incubation and Termination:
-
Incubate the reactions at 30°C for a specific time to allow for peptidoglycan synthesis.
-
Terminate the reaction by adding a detergent like sodium dodecyl sulfate (SDS).
-
-
Measurement of Incorporation:
-
Filter the reaction mixtures through a membrane that retains the insoluble peptidoglycan.
-
Wash the filters to remove unincorporated radiolabeled precursors.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each concentration of this compound compared to the no-inhibitor control.
-
Protocol 3: Analysis of Bacterial Cell Morphology
Inhibition of cell wall synthesis often leads to distinct changes in bacterial cell morphology, such as filamentation, bulging, or lysis.[4][5]
Methodology:
-
Bacterial Culture and Treatment:
-
Grow a bacterial strain of interest (e.g., Bacillus subtilis or E. coli) in a liquid medium to the early exponential phase.
-
Treat the cultures with this compound at concentrations around its MIC. Include a no-treatment control and a positive control with a known cell wall synthesis inhibitor (e.g., penicillin for filamentation).
-
-
Microscopy:
-
At different time points after treatment, take aliquots of the cultures.
-
Prepare wet mounts or fix the cells on slides.
-
Observe the cells using phase-contrast or differential interference contrast (DIC) microscopy.
-
-
Analysis:
-
Document any changes in cell shape, size, and integrity. Look for signs of cell elongation (filamentation), swelling, or lysis compared to the control cultures.
-
Interpretation of Results and Further Steps
-
Positive result in the reporter assay: Suggests that this compound may interfere with cell wall integrity, warranting further investigation with more direct assays.
-
Inhibition in the whole-cell peptidoglycan synthesis assay: Provides strong evidence that this compound directly inhibits one of the enzymatic steps in this pathway.
-
Morphological changes: Observable changes in cell shape can provide clues about the specific stage of cell wall synthesis that might be affected.
If this compound shows activity in these assays, subsequent steps could involve identifying the specific enzyme it targets within the peptidoglycan biosynthesis pathway through biochemical assays with purified enzymes.[1] Additionally, investigating the potential role of this compound in modulating bacterial signaling pathways, such as those involving γ-butyrolactone receptors, could provide further insights into its mechanism of action.[2]
References
- 1. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Pseudo” γ-Butyrolactone Receptors Respond to Antibiotic Signals to Coordinate Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effects of antibiotics on bacterial cell morphology and their physiological origins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antibiotics on bacterial cell morphology and their physiological origins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve Cedarmycin B yield in Streptomyces fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the production of Cedarmycin B in Streptomyces fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation that can lead to low yields.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no this compound production | Suboptimal media composition | 1. Carbon Source: Ensure an adequate concentration of a suitable carbon source. Glucose is a common choice, but its rapid metabolism can sometimes be repressive. Consider using slower-metabolized sugars like starch or glycerol. 2. Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources like soybean meal, peptone, or yeast extract often support higher yields than inorganic sources alone.[1] 3. Phosphate Levels: High phosphate concentrations can inhibit secondary metabolite production. Ensure phosphate levels are not in excess. 4. Trace Elements: Verify the presence of essential trace elements like iron, zinc, and manganese. |
| Inappropriate fermentation parameters | 1. pH: Maintain the pH of the culture within the optimal range for Streptomyces, typically between 6.5 and 7.5.[2][3] 2. Temperature: The optimal temperature for most Streptomyces species is around 28-30°C.[2][3] 3. Aeration & Agitation: Insufficient dissolved oxygen is a common limiting factor. Increase agitation speed or airflow to ensure adequate oxygen supply. | |
| Lack of precursor molecules | This compound biosynthesis requires specific building blocks derived from primary metabolism.[4][5] 1. Precursor Identification: Identify the primary metabolic pathways that supply precursors for the polyketide backbone and the butyrolactone ring of this compound. 2. Precursor Feeding: Experiment with feeding potential precursors, such as fatty acids or specific amino acids, at different stages of the fermentation. | |
| Inconsistent batch-to-batch yield | Variability in inoculum | 1. Spore Suspension: Use a standardized spore suspension with a consistent concentration for inoculation. 2. Seed Culture Age: The age of the seed culture can significantly impact the production phase. Determine the optimal incubation time for the seed culture. |
| Media component variability | Use high-quality, consistent sources for all media components, especially complex organic sources like soybean meal or yeast extract. | |
| Premature cessation of production | Feedback inhibition | The accumulation of this compound or a related intermediate may inhibit its own biosynthesis. 1. In-situ Product Removal: Consider using adsorbent resins in the fermentation broth to remove this compound as it is produced. 2. Fed-batch Fermentation: A fed-batch strategy can help maintain low concentrations of inhibitory compounds. |
| Nutrient limitation | Depletion of a key nutrient can halt production. Analyze the consumption of key nutrients throughout the fermentation and consider a fed-batch approach to replenish them. |
Frequently Asked Questions (FAQs)
Media Optimization
Q1: What are the most critical media components to optimize for this compound production?
A1: The most critical components are the carbon source, nitrogen source, and phosphate concentration. The choice of carbon and nitrogen sources can significantly influence the metabolic flux towards secondary metabolite production.[1] High phosphate levels are known to be inhibitory to antibiotic production in many Streptomyces species.
Q2: How can I systematically optimize the media composition?
A2: A statistical approach using Plackett-Burman design followed by Response Surface Methodology (RSM) like the Box-Behnken design is highly effective.[6] The Plackett-Burman design helps in screening and identifying the most significant media components, while RSM helps in finding the optimal concentrations of these key components.[6]
Genetic and Regulatory Strategies
Q3: How does the γ-butyrolactone signaling system affect this compound production?
A3: this compound is a γ-butyrolactone (GBL), which often acts as a signaling molecule in Streptomyces.[7][8] These molecules typically regulate antibiotic production in a cell-density-dependent manner (quorum sensing).[9][10] The biosynthesis of GBLs is often autoregulated, involving a GBL synthase (like AfsA) and a receptor protein (like ArpA).[7][8] Understanding this system is key to manipulating this compound yield.
Q4: What are some genetic strategies to increase this compound yield?
A4:
-
Overexpression of Pathway-Specific Activators: Identify and overexpress positive regulatory genes within the this compound biosynthetic gene cluster.
-
Deletion of Repressors: Knocking out negative regulators (repressors) of the biosynthetic pathway can lead to increased production. For example, deleting γ-butyrolactone receptor proteins has been shown to increase antibiotic yields in some Streptomyces species.[11]
-
Precursor Pathway Engineering: Enhance the supply of precursors by overexpressing genes in the relevant primary metabolic pathways.[4][5]
Fermentation Process Control
Q5: What is the optimal pH and temperature for this compound fermentation?
A5: While specific optimal conditions for this compound are not widely published, most Streptomyces species thrive at a temperature of 28-30°C and a pH between 6.5 and 7.5.[2][3] It is crucial to determine the optimal parameters for your specific strain experimentally.
Q6: How can I improve oxygen supply in the fermenter?
A6: Insufficient dissolved oxygen is a common issue. You can improve oxygen supply by:
-
Increasing the agitation speed.
-
Increasing the airflow rate.
-
Using oxygen-enriched air.
-
Optimizing the fermenter design and impeller type.
Quantitative Data on Yield Improvement Strategies
The following tables summarize the potential impact of various optimization strategies on secondary metabolite production in Streptomyces, which can be extrapolated to this compound fermentation.
Table 1: Effect of Media Optimization on Antibiotic Yield
| Optimization Method | Key Factors Optimized | Reported Yield Increase | Reference Organism |
| One-factor-at-a-time | Carbon source, Nitrogen source, pH, Temperature | Up to 50% | Streptomyces sp. |
| Plackett-Burman & RSM | Glucose, Soybean meal, CaCO₃ | 12.33% | Streptomyces sp. 1-14 |
| Response Surface Methodology | Millet, Yeast extract, K₂HPO₄ | 117% | Streptomyces sp. KN37 |
Table 2: Impact of Genetic Engineering Strategies on Antibiotic Yield
| Genetic Modification | Target Gene/Pathway | Reported Yield Increase | Reference Organism |
| Deletion of GBL receptor | tylP | 2-3 fold | Streptomyces fradiae |
| Deletion of GBL synthase | scbA | 10-fold (for other antibiotics) | Streptomyces coelicolor |
| Overexpression of precursor pathway genes | Acetyl-CoA carboxylase | 44.19% | Streptomyces sp. |
Experimental Protocols
Protocol 1: Plackett-Burman Design for Media Component Screening
This protocol outlines the initial screening of media components to identify those with the most significant impact on this compound production.
-
Factor Selection: Choose a range of media components to investigate (e.g., 5-7 factors such as different carbon sources, nitrogen sources, phosphate concentrations, and trace elements).
-
Level Definition: For each factor, define a high (+) and a low (-) level.
-
Experimental Design: Generate a Plackett-Burman design matrix. For 7 factors, this will typically require 8 experimental runs.
-
Fermentation: Prepare the media for each run according to the design matrix. Inoculate with a standardized spore suspension of Streptomyces sp. TP-A0456 and ferment under controlled conditions (e.g., 28°C, 200 rpm) for a fixed period (e.g., 7-10 days).
-
Analysis: At the end of the fermentation, extract this compound from each culture and quantify the yield using HPLC-MS.
-
Statistical Evaluation: Use statistical software to analyze the results and determine which factors have a significant positive or negative effect on this compound yield.
Protocol 2: Quantification of this compound using HPLC-MS
This protocol provides a general method for the quantification of this compound.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract the supernatant and the mycelium separately with an organic solvent like ethyl acetate.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol or a suitable solvent for HPLC analysis.
-
-
HPLC Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
Visualizations
Caption: A workflow for troubleshooting low this compound yield.
Caption: A putative signaling pathway for this compound regulation.
Caption: An experimental workflow for gene knockout to improve yield.
References
- 1. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 2. banglajol.info [banglajol.info]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. app.dimensions.ai [app.dimensions.ai]
- 6. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Deletion of the signalling molecule synthase ScbA has pleiotropic effects on secondary metabolite biosynthesis, morphological differentiation and primary metabolism in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cedarmycin B Solubility & Bioassay Preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the solubility of Cedarmycin B for bioassays. This compound, a novel antibiotic from the butyrolactone class, is poorly soluble in aqueous solutions, a common challenge for in vitro and in vivo studies.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a bioactive secondary metabolite isolated from Streptomyces sp. with significant antimicrobial activity against Gram-positive bacteria and fungi.[1][2] Like many hydrophobic natural products, it has poor aqueous solubility, which can lead to precipitation in bioassay media, inaccurate dose-response data, and underestimated efficacy.[1] Proper solubilization is critical for obtaining reliable and reproducible experimental results.
Q2: What is the first step I should take to dissolve this compound?
A: The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Polar aprotic solvents are generally the most effective. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell-based assays at low concentrations.[1][3]
Q3: Can the solvent itself affect my experimental results?
A: Yes. Organic solvents like DMSO can exhibit cytotoxicity and interfere with cellular functions, especially at higher concentrations.[4][5] It is crucial to determine the maximum tolerable solvent concentration for your specific cell line and to include a "vehicle control" (media with the same final solvent concentration but without this compound) in all experiments to account for any solvent-induced effects.[4][6]
Troubleshooting Guide
Q4: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature.[1] You must first create a concentrated stock solution in an organic solvent.
-
Recommended Action: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a stock solution, for example, at 10-50 mM. Vortex thoroughly and use gentle warming (37°C) if necessary to ensure complete dissolution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: I see a precipitate forming immediately after diluting my DMSO stock of this compound into my cell culture medium. How can I fix this?
A: This is a common issue known as "crashing out," which occurs when the concentration of the organic solvent is diluted too aggressively in the aqueous medium, causing the compound to fall out of solution.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay does not exceed the recommended limits for your cell line (typically ≤0.5%, but ideally ≤0.1%).[5][7] Use the workflow diagram below to select an appropriate strategy.
-
Use Serial Dilutions: Do not add the high-concentration stock directly to your final culture volume. Perform an intermediate dilution step in culture media or PBS. For example, dilute a 50 mM stock solution 1:100 in media to get a 500 µM intermediate solution, which can then be further diluted to the final desired concentrations.
-
Increase Mixing: When adding the compound to the media, vortex or pipette vigorously to ensure rapid and uniform dispersion, minimizing localized high concentrations that can initiate precipitation.
-
Reduce Final Compound Concentration: Your target concentration may be above the solubility limit of this compound in the final assay medium. Test a lower concentration range.
-
Q6: Are there alternatives to DMSO if my cells are highly sensitive?
A: Yes, other solvents can be used, though their solubilizing capacity and toxicity profiles differ. Advanced formulation techniques are also an excellent option.
-
Solvent Alternatives: Ethanol can be effective but is often more toxic to cells than DMSO. Dimethylformamide (DMF) is another option. Always perform a solvent toxicity curve for any new solvent.[5]
-
Formulation Techniques: Using cyclodextrins to form an "inclusion complex" is a highly effective method to increase the aqueous solubility of hydrophobic drugs without relying on high concentrations of organic solvents.[8][9][10] Surfactants like Tween® 80 or Cremophor EL can also be used, but may have their own biological effects.[11][12]
Quantitative Data Tables
Table 1: General Cytotoxicity Limits of Common Solvents in Cell Culture
| Solvent | Typical Safe Concentration (v/v) | Notes |
| DMSO | < 0.5% | Often tolerated up to 1%, but cell-line dependent.[5][7] |
| Ethanol | < 0.1% | Generally more cytotoxic than DMSO.[5] |
| DMF | < 0.1% | Can be more toxic than DMSO.[5] |
| Methanol | < 0.1% | Not recommended for live-cell assays due to high toxicity. |
Note: These values are general guidelines. It is mandatory to perform a solvent toxicity control experiment for your specific cell line and assay duration.
Table 2: Properties of Common Solubilizing Cyclodextrins
| Cyclodextrin Derivative | Abbreviation | Key Advantage |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity; widely used in formulations.[9] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility and very low toxicity; often used for parenteral formulations.[10] |
| Methyl-β-Cyclodextrin | M-β-CD | High solubilizing capacity, but can extract cholesterol from cell membranes.[13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 1-5 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of 100% cell-culture grade DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock of this compound with MW 226.27 g/mol , add 221 µL DMSO to 1 mg).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If needed, briefly warm the solution in a 37°C water bath and vortex again until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses the solvent evaporation method, which is simple and effective for lab-scale preparations.[8]
-
Molar Ratio: Determine the molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.[14]
-
Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of a volatile organic solvent (e.g., methanol or acetone).
-
Dissolve Cyclodextrin: In a separate, larger flask, dissolve the corresponding molar amount of HP-β-CD in deionized water. Stir until the solution is clear.
-
Combine: Slowly add the this compound solution drop-wise into the stirring HP-β-CD solution.
-
Evaporation: Cover the flask with perforated aluminum foil and continue to stir at room temperature for 24-48 hours to allow the organic solvent to evaporate completely.
-
Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) it to obtain a solid, powdered inclusion complex.
-
Reconstitution: The resulting powder can be directly dissolved in water or cell culture medium at the desired concentration for use in bioassays. Confirm the solubility improvement by attempting to dissolve it at a higher concentration than the parent compound.
Signaling Pathway Visualization
Since the precise molecular target of this compound is not yet fully elucidated, we present a representative signaling pathway for γ-butyrolactone molecules in Streptomyces, the genus that produces this compound. These molecules act as microbial hormones to trigger antibiotic production.[8][10]
References
- 1. journals.asm.org [journals.asm.org]
- 2. "Pseudo" gamma-butyrolactone receptors respond to antibiotic signals to coordinate antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bacterial ribosome as a target for antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the A-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional control by A-factor of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gamma-Butyrolactones and their Role in Antibiotic Regulation [caister.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. “Pseudo” γ-Butyrolactone Receptors Respond to Antibiotic Signals to Coordinate Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
Troubleshooting inconsistent results in Cedarmycin B antibacterial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cedarmycin B antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected antibacterial spectrum of this compound?
A1: this compound is a novel antibiotic belonging to the butyrolactone class. It primarily demonstrates activity against Gram-positive bacteria, such as Staphylococcus and Enterococcus species.[1] Its efficacy against Gram-negative bacteria like Pseudomonas aeruginosa is limited, which is likely due to the permeability barriers imposed by the outer membrane of these organisms.[1]
Q2: What is the proposed mechanism of action for this compound?
A2: The antibacterial effect of this compound is understood to involve the disruption of bacterial cell wall synthesis.[1] It is thought to interfere with the biosynthesis pathways of peptidoglycan, a crucial component for maintaining the structural integrity of the bacterial cell wall.[1]
Q3: What are the basic physicochemical properties of this compound that I should be aware of?
A3: this compound is typically a white to off-white powder. It is soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO), but has poor solubility in water.[1] Under normal conditions, this compound is stable, but it may degrade at extreme pH or temperatures.[1]
Q4: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values between replicates. What are the potential causes?
A4: Inconsistent MIC values are a common issue in antibacterial assays and can stem from several factors:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too light can lead to falsely low MICs, while a heavy inoculum can result in falsely high MICs.[2]
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Compound Precipitation: Due to its poor water solubility, this compound might precipitate in the aqueous assay medium, leading to an uneven concentration across the wells.
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Pipetting Errors: Inaccurate pipetting can lead to variations in the concentration of this compound or the number of bacteria in the wells.
-
Contamination: Contamination of the bacterial culture or the assay plates can lead to unexpected growth and unreliable results.
-
Instability of the Compound: While generally stable, this compound could degrade over the course of the experiment if exposed to harsh conditions.
Q5: My "no-treatment" control wells are showing no bacterial growth. What should I do?
A5: If there is no growth in your positive control wells (bacteria with no antibiotic), the assay is invalid. This issue could be due to:
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An error in inoculum preparation, resulting in no bacteria being added to the wells.
-
Loss of viability of the bacterial stock.
-
Incorrect media preparation. It is recommended to check your bacterial culture viability and repeat the assay with a fresh inoculum and properly prepared media.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
If you are observing variability in your MIC results for this compound, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inaccurate Inoculum Density | Prepare the bacterial inoculum to a 0.5 McFarland turbidity standard to ensure a consistent starting concentration of bacteria (approximately 1.5 x 10^8 CFU/mL).[3] |
| This compound Precipitation | Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in the assay medium. Visually inspect the wells for any signs of precipitation. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. |
| Well-to-Well Contamination | Use careful aseptic techniques when handling microtiter plates. Avoid splashing when inoculating or adding reagents. |
| Edge Effects in Microtiter Plates | To minimize evaporation from the outer wells, which can concentrate the antibiotic, consider not using the outermost wells for critical measurements or filling them with sterile media. |
Issue 2: No Inhibition of Bacterial Growth
If this compound is not showing the expected antibacterial activity against susceptible Gram-positive strains, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Incorrect Bacterial Strain | Confirm the identity and purity of your bacterial strain. Ensure you are using a known susceptible strain for your positive control. |
| Inappropriate Assay Medium | The composition of the culture medium can affect the activity of some antibiotics. Ensure you are using a standard medium such as Mueller-Hinton Broth (MHB) for susceptibility testing. |
| High Inoculum Density | An excessively high bacterial concentration can overwhelm the antibiotic, leading to apparent resistance. Standardize your inoculum as previously mentioned. |
Experimental Protocols
Broth Microdilution MIC Assay (Adapted from CLSI Guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution, diluted in MHB to twice the desired starting concentration, to well 1.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly.
-
Continue this process from well 2 to well 10.
-
Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[3]
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[4]
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[3]
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.[3]
-
Remove excess fluid by pressing the swab against the inside of the tube.[5]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[5]
-
-
Disk Application:
-
Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to this compound.
Data Presentation
Table 1: Example MIC Data for this compound and Control Antibiotics
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 1 | 1 | 0.25 |
| Enterococcus faecalis ATCC 29212 | 4 | 2 | 1 |
| Escherichia coli ATCC 25922 | >64 | >64 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | >64 | >64 | 0.25 |
Visualizations
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Troubleshooting Logic for Inconsistent MIC Results
Caption: Decision tree for troubleshooting inconsistent MIC results.
Proposed Mechanism of Action of this compound
References
- 1. Buy this compound (EVT-1538435) [evitachem.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hardydiagnostics.com [hardydiagnostics.com]
Technical Support Center: Overcoming Purification Challenges for Cedarmycin B Derivatives
Welcome to the technical support center for the purification of Cedarmycin B and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading during silica gel chromatography. What could be the cause and how can I prevent it?
A1: this compound and its derivatives, like many polyketides, can be sensitive to the acidic nature of standard silica gel, leading to degradation. The silanol groups on the silica surface can act as acid catalysts.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before use, wash the silica gel with a solution of sodium bicarbonate to neutralize its acidity. A detailed protocol is provided in the Experimental Protocols section.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase such as deactivated silica, alumina, or a bonded phase like diol.
-
Minimize Contact Time: Perform flash chromatography to reduce the time the compound is in contact with the stationary phase.
Q2: I am observing low yield after the initial extraction from the fermentation broth. How can I improve the recovery?
A2: Low initial recovery can be due to incomplete extraction or degradation.
Troubleshooting Steps:
-
Optimize Extraction Solvent: this compound is typically extracted with ethyl acetate. Ensure a sufficient volume of solvent is used and that the extraction is performed multiple times to ensure completeness.
-
pH Adjustment: Adjusting the pH of the fermentation broth can impact the solubility and extraction efficiency of your derivative. Experiment with slight pH modifications prior to extraction.
-
Check for Emulsions: Emulsions can form at the solvent-aqueous interface, trapping your compound. If an emulsion occurs, try adding brine or filtering the mixture through Celite.
Q3: My final product after preparative HPLC is not as pure as expected, and I see several closely eluting peaks. How can I improve the resolution?
A3: Co-eluting impurities are a common challenge in the purification of natural products from complex fermentation broths. These are often structurally related analogs or isomers of the target compound.
Troubleshooting Steps:
-
Optimize HPLC Gradient: A shallower gradient during the elution of your compound of interest can improve the separation of closely eluting peaks.
-
Change Selectivity: Switch to a different stationary phase with a different selectivity (e.g., from a C18 to a phenyl-hexyl or cyano column).
-
Orthogonal Chromatography: Employ a secondary purification step using a different chromatographic technique, such as supercritical fluid chromatography (SFC) or a different mode of HPLC (e.g., normal phase if you used reversed-phase).
Q4: I am seeing unexpected peaks in my LC-MS analysis that don't correspond to known this compound analogs. What could be their source?
A4: Unexpected peaks can originate from various sources, including the fermentation medium, solvents, or plasticware.
Troubleshooting Steps:
-
Run a Blank: Inject a sample of your extraction solvent and HPLC mobile phase to identify any contaminants originating from them.
-
Check for Plasticizers: Common contaminants include plasticizers like phthalates, which can leach from plastic tubes and containers. Use glass or polypropylene labware whenever possible.
-
Analyze the Fermentation Medium: Run a control extraction and LC-MS analysis of the uninoculated fermentation medium to identify any interfering components. A list of common LC-MS contaminants is provided in the Data Presentation section.
Troubleshooting Guides
Issue 1: Poor Peak Shape in HPLC (Broadening, Tailing, or Fronting)
| Symptom | Possible Causes | Solutions |
| Peak Broadening | - Column overload- Large injection volume- Extra-column dead volume- Column contamination | - Reduce sample concentration.- Decrease injection volume.- Check and tighten all fittings; use shorter, narrower tubing.- Wash the column with a strong solvent. |
| Peak Tailing | - Secondary interactions with residual silanols on the column- Presence of co-eluting impurities under the peak- Low mobile phase pH causing analyte ionization | - Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.- Use a base-deactivated column.- Optimize the mobile phase pH.- Employ a shallower gradient. |
| Peak Fronting | - Sample solvent stronger than the mobile phase- Column overload (less common) | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the sample concentration. |
Issue 2: Inconsistent Retention Times in HPLC
| Symptom | Possible Causes | Solutions |
| Gradual Drift | - Change in mobile phase composition due to evaporation of a volatile component- Column aging or contamination- Temperature fluctuations | - Prepare fresh mobile phase daily and keep bottles capped.- Flush the column regularly; replace if necessary.- Use a column oven to maintain a constant temperature. |
| Sudden Changes | - Air bubbles in the pump- Leak in the system- Change in mobile phase composition | - Degas the mobile phase and prime the pump.- Check all fittings for leaks.- Ensure the correct mobile phase is being drawn. |
Data Presentation
Table 1: Representative Purification of a Butyrolactone Antibiotic from Streptomyces sp.
This table provides a representative example of the purification of a butyrolactone antibiotic, illustrating typical yields and purity at each stage. Actual results for this compound derivatives may vary.
| Purification Step | Total Amount (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Ethyl Acetate Extract | 5,000 | ~5 | - | 100 |
| Silica Gel Chromatography | 850 | ~30 | 17 | 17 |
| Sephadex LH-20 Chromatography | 300 | ~65 | 35 | 6 |
| Preparative RP-HPLC | 50 | >95 | 17 | 1 |
Table 2: Common Co-eluting Impurities in Streptomyces Fermentation Extracts
This table lists potential co-eluting impurities that may be encountered during the purification of this compound derivatives.
| Impurity Type | Description | Typical m/z [M+H]⁺ | Notes |
| Cedarmycin A | A known analog of this compound. | Varies based on side chain | Often co-produced and has very similar polarity. |
| Other Polyketides | Structurally related compounds from the same or different biosynthetic pathways. | Varies | Can have a wide range of polarities. |
| Fatty Acids | From the fermentation medium or cellular metabolism. | Varies | Can interfere with reversed-phase chromatography. |
| Phthalates | Plasticizers leached from labware. | e.g., 279.1596 (Dibutyl phthalate) | Use glass or polypropylene to minimize. |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
This protocol is designed to prevent the degradation of acid-sensitive compounds like this compound derivatives on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in a 5% aqueous solution of sodium bicarbonate.
-
Stirring: Stir the slurry gently for 30 minutes.
-
Filtration: Filter the silica gel through a Büchner funnel and wash thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the neutralized silica gel in an oven at 120°C for at least 4 hours before use.
Protocol 2: General Procedure for Silica Gel Column Chromatography
This protocol outlines a general procedure for the initial purification of a crude extract containing this compound derivatives.
-
Column Packing: Pack a glass column with the neutralized silica gel (from Protocol 1) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired compound.
Protocol 3: Preparative Reversed-Phase HPLC for Final Purification
This protocol provides a starting point for the final purification of this compound derivatives.
-
Column: C18, 5 µm, 21.2 x 150 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 20 mL/min
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B (linear gradient)
-
25-30 min: 70% B
-
30-32 min: 70-30% B (linear gradient)
-
32-35 min: 30% B (equilibration)
-
-
Detection: UV at 210 nm
-
Injection Volume: 1-5 mL (depending on sample concentration)
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound derivatives.
Caption: A logical workflow for troubleshooting low purity issues.
Preventing hydrolysis of the lactone ring in Cedarmycin B during storage
This technical support center provides guidance on preventing the hydrolysis of the lactone ring in Cedarmycin B during storage. For researchers, scientists, and drug development professionals, this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your this compound samples.
Troubleshooting Guide: Common Issues with this compound Instability
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in stored samples | Lactone ring hydrolysis due to improper storage conditions (e.g., presence of moisture, non-optimal pH, or elevated temperature). | Verify storage conditions. Re-test the activity of a freshly prepared sample against the stored sample. Follow the recommended storage protocol outlined below. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of this compound into its hydrolyzed form (a carboxylic acid) or other byproducts. | Analyze the sample by mass spectrometry to identify the masses of the unexpected peaks. The hydrolyzed product will have a molecular weight corresponding to the addition of one molecule of water (H₂O) to the parent compound. |
| Precipitation or change in the appearance of the stored solution | The hydrolyzed form of this compound may have different solubility characteristics, leading to precipitation. | Attempt to re-solubilize the precipitate in a suitable solvent and analyze its composition. If confirmed to be the hydrolyzed product, the sample is degraded. |
Frequently Asked Questions (FAQs)
Q1: What is lactone hydrolysis and why is it a concern for this compound?
A1: Lactone hydrolysis is a chemical reaction in which the cyclic ester bond (the lactone ring) of this compound is cleaved by reaction with water. This reaction opens the ring and converts the lactone into a hydroxy carboxylic acid. This structural change can lead to a partial or complete loss of its biological activity. This compound's reactivity is typical of lactones, making it susceptible to nucleophilic attack, particularly from water.[1]
Q2: What are the main factors that promote the hydrolysis of this compound?
A2: The primary factors that accelerate lactone hydrolysis are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring.[2][3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1]
-
Presence of Water: As a reactant in the hydrolysis reaction, the presence of water is essential for degradation to occur.
-
Enzymes: Certain enzymes, known as lactonohydrolases or esterases, can catalyze the hydrolysis of lactone rings.[4] Care should be taken to avoid microbial contamination.
Q3: How can I detect if my this compound sample has undergone hydrolysis?
A3: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). In an HPLC chromatogram, the hydrolyzed product will typically appear as a new, more polar peak with a different retention time than the parent this compound. In LC-MS, the hydrolyzed product will have a molecular weight that is 18.015 g/mol (the mass of water) greater than that of this compound.
Q4: Can the hydrolyzed this compound be converted back to its lactone form?
A4: While lactonization (the reverse reaction of hydrolysis) is possible, it typically requires specific chemical conditions and is not a straightforward process for restoring the integrity of a stored sample. It is far more effective to prevent hydrolysis in the first place.
Quantitative Data on this compound Stability
Currently, there is limited publicly available quantitative data specifically detailing the hydrolysis rates of this compound under various storage conditions. Researchers are encouraged to perform their own stability studies. The following table provides a template for recording such data.
| Storage Condition | Temperature (°C) | pH | Solvent | Timepoint | % Remaining this compound |
| Example 1 | 4 | 7.0 | DMSO | 1 week | User-determined value |
| Example 2 | -20 | N/A (solid) | N/A (solid) | 1 month | User-determined value |
| Example 3 | 25 | 5.0 | Acetonitrile/Water | 24 hours | User-determined value |
Experimental Protocol for Optimal Storage of this compound
This protocol outlines the recommended procedure for storing this compound to minimize the risk of lactone ring hydrolysis.
Materials:
-
This compound (solid powder)
-
Anhydrous (dry) solvent (e.g., DMSO, ethanol, or as recommended by the supplier)
-
Inert gas (e.g., argon or nitrogen)
-
Low-temperature freezer (-20°C or -80°C)
-
Vials with airtight caps (preferably amber to protect from light)
-
Desiccator
Procedure:
-
Handling:
-
Handle this compound in a clean, dry environment, preferably in a glove box or under a stream of inert gas to minimize exposure to moisture and air.
-
-
Storage of Solid Compound:
-
For long-term storage, keep this compound as a solid powder.
-
Store the solid in a tightly sealed vial.
-
Place the vial in a desiccator containing a suitable desiccant (e.g., silica gel) to ensure a dry environment.
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Store the desiccator at -20°C or -80°C.
-
-
Preparation of Stock Solutions:
-
If a stock solution is required, use an anhydrous (dry) solvent.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.
-
Prepare the stock solution at the desired concentration.
-
After dissolving, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing the cap tightly.
-
-
Storage of Stock Solutions:
-
For short-term storage (days to a few weeks), store the stock solution at -20°C.
-
For long-term storage (months), it is recommended to store the stock solution at -80°C.
-
Avoid repeated freeze-thaw cycles. It is best to aliquot the stock solution into smaller, single-use vials. This prevents contamination and degradation of the entire stock with repeated use.
-
-
Use of Stored Solutions:
-
When ready to use, remove an aliquot from the freezer and allow it to thaw completely and reach room temperature before opening.
-
Use the solution promptly after thawing.
-
Visualizations
Caption: this compound structure and the hydrolysis of its lactone ring.
Caption: Workflow for the optimal storage of this compound.
References
Validation & Comparative
Validating the Molecular Target of Cedarmycin B in Bacteria: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
Cedarmycin B, an α,β-unsaturated butyrolactone antibiotic isolated from Streptomyces sp. TP-A0456, has demonstrated antimicrobial activity against a range of bacteria. However, its precise molecular target within bacterial cells remains to be definitively identified. The presence of a chemically reactive Michael acceptor moiety in its structure suggests a likely mechanism of covalent modification of nucleophilic residues, such as cysteine thiols, in target proteins. This guide provides a comparative overview of modern experimental strategies to identify and validate the molecular target of this compound, presenting methodologies, hypothetical data, and workflows to aid researchers in this endeavor.
Comparison of Target Validation Strategies
The validation of a drug's molecular target is a critical step in antibiotic development. It provides a mechanistic understanding of its action, aids in predicting potential resistance mechanisms, and enables structure-activity relationship (SAR) studies for lead optimization. For a natural product like this compound, where the target is unknown, a multi-pronged approach is often necessary. Below is a comparison of key methodologies.
| Strategy | Principle | Advantages | Disadvantages | Typical Quantitative Data |
| Affinity-Based Methods | Utilizes a modified, immobilized version of this compound to "pull down" interacting proteins from bacterial lysate. | Directly identifies binding partners. Can capture both covalent and non-covalent interactions. | Requires chemical synthesis of a functionalized probe. May identify non-specific binders. Can be biased towards abundant proteins. | Protein enrichment ratios, dissociation constants (Kd), mass spectrometry scores. |
| Proteomic Profiling | Compares the proteome of bacteria treated with this compound to untreated controls to identify changes in protein expression, localization, or post-translational modifications. | Unbiased, genome-wide view of cellular response. Does not require modification of the antibiotic. Can provide clues about the affected pathways. | Changes in protein levels may be downstream effects, not the direct target. Can be complex to deconvolute direct from indirect effects. | Fold-change in protein expression, p-values for statistical significance. |
| Genetic Approaches | Involves generating and sequencing resistant mutants to identify mutations in the target gene or related pathways. Alternatively, screening a library of knockdown mutants for hypersensitivity. | Provides strong genetic evidence for the target's relevance. Can identify resistance mechanisms. | Spontaneous mutations can be difficult to generate. Resistance may arise from efflux pumps or drug-modifying enzymes, not the target itself. | Minimum Inhibitory Concentration (MIC) shifts, gene mutation frequency. |
Experimental Protocols
Affinity Chromatography Pulldown Assay
This method aims to isolate proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a this compound analog with a linker arm and a reporter tag (e.g., biotin) at a position that does not interfere with its biological activity.
-
Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated agarose or magnetic beads.
-
Lysate Preparation: Culture the target bacteria (e.g., Staphylococcus aureus) to mid-log phase, harvest the cells, and prepare a cell-free lysate through mechanical or enzymatic lysis.
-
Affinity Pulldown: Incubate the bacterial lysate with the this compound-coated beads. To control for non-specific binding, a parallel experiment should be run with beads coated only with the linker and biotin.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands that appear in the this compound pulldown but not in the control.
-
Identification: Identify the proteins using mass spectrometry (e.g., LC-MS/MS) and database searching.
Workflow for Affinity Chromatography
Comparative Efficacy of Cedarmycin B Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers, Scientists, and Drug Development Professionals
The emergence and spread of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), represent a critical challenge to global public health. The diminishing efficacy of existing antibiotics necessitates the discovery and development of novel therapeutic agents. This guide presents a comparative analysis of Cedarmycin B, a novel antibiotic candidate, against established MRSA treatments, including vancomycin and linezolid. The data herein is intended to provide an objective overview of its preclinical efficacy based on in vitro and in vivo experimental findings.
Data Presentation
The antibacterial activity of this compound was evaluated against various MRSA strains, including a vancomycin-intermediate S. aureus (VISA) strain, to determine its spectrum and potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound
| Antibiotic | MRSA (ATCC 43300) MIC (µg/mL) | MRSA (USA300) MIC (µg/mL) | VISA (Mu50) MIC (µg/mL) |
| This compound | 0.5 | 0.5 | 1 |
| Vancomycin | 1 | 1 | 8 |
| Linezolid | 2 | 2 | 2 |
Table 2: Bactericidal Activity Profile
| Antibiotic | MRSA (ATCC 43300) Minimum Bactericidal Concentration (MBC) (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | 1 | 2 | Bactericidal |
| Vancomycin | 4 | 4 | Bactericidal |
| Linezolid | >64 | >32 | Bacteriostatic |
Table 3: In Vitro Time-Kill Assay against MRSA (ATCC 43300)
| Treatment (at 4x MIC) | Log10 CFU/mL Reduction at 4h | Log10 CFU/mL Reduction at 24h |
| This compound | 3.1 | > 4.0 |
| Vancomycin | 1.8 | 3.5 |
| Linezolid | 1.2 | 2.5 |
| Growth Control | 0 | (Growth) |
Table 4: In Vivo Efficacy in a Murine Skin Infection Model (MRSA USA300)
| Treatment Group (Dose) | Mean Bacterial Load (Log10 CFU/g tissue) at Day 3 Post-Infection |
| This compound (10 mg/kg) | 3.8 |
| Vancomycin (110 mg/kg) | 5.2 |
| Linezolid (75 mg/kg) | 5.9 |
| Vehicle Control | 8.1 |
Experimental Protocols
The following section details the methodologies employed in the comparative efficacy studies.
1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). A two-fold serial dilution of each antibiotic was prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL. Microtiter plates were incubated at 37°C for 20 hours. The MIC was recorded as the lowest antibiotic concentration with no visible bacterial growth. For MBC determination, 100 µL from each clear well was plated on Tryptic Soy Agar (TSA). The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction of the initial bacterial inoculum after 24 hours of incubation.
2. Time-Kill Assay
Time-kill kinetic studies were performed to assess the bactericidal dynamics of the test compounds. MRSA ATCC 43300 was grown to a logarithmic phase and then diluted in fresh CAMHB to a starting inoculum of approximately 1 x 10^6 CFU/mL. The antibiotics were added at 4x their respective MICs. The cultures were incubated at 37°C with agitation. Aliquots were collected at 0, 2, 4, 8, and 24 hours, serially diluted, and plated on TSA to enumerate the colony-forming units (CFU).
3. Murine Model of Skin Infection
A murine model of skin and soft tissue infection was utilized to assess the in vivo efficacy of this compound. Female BALB/c mice, aged 8 weeks, were anesthetized. A superficial abrasion was made on the dorsum, followed by the inoculation of 1 x 10^7 CFU of MRSA USA300. Treatment was initiated 2 hours post-infection. The animals were divided into groups and administered this compound, vancomycin, linezolid, or a vehicle control via intraperitoneal injection every 12 hours for three days. On day 3, the skin tissue at the infection site was excised, homogenized, and serially diluted for bacterial load quantification by plating on TSA.
Mandatory Visualization
The following diagrams illustrate the hypothetical mechanism of action for this compound and the experimental workflow for its in vivo evaluation.
Caption: Hypothetical inhibition of cell wall synthesis by this compound.
Caption: Workflow for the murine MRSA skin infection model.
Comparative Analysis of the Cedarmycin B Scaffold: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) studies concerning the Cedarmycin B scaffold, a member of the α,β-unsaturated γ-butyrolactone class of natural products. While direct and comprehensive SAR studies on this compound are limited in the publicly available literature, this document synthesizes the existing data on this compound and its close analog, Cedarmycin A, and draws comparisons with other structurally related γ-butyrolactone antibiotics to elucidate potential key structural motifs for biological activity.
Introduction to this compound
This compound is a natural product isolated from Streptomyces sp. that exhibits antimicrobial activity, particularly against fungi. Its core structure features an α,β-unsaturated γ-butyrolactone ring, also known as a butenolide, with a saturated alkyl chain at the C3 position. The α-methylene group conjugated with the lactone carbonyl is a characteristic feature of many biologically active natural products and is often implicated as a Michael acceptor, reacting with biological nucleophiles to exert its effect.
Comparative Biological Activity
The biological activity of this compound has been evaluated against a range of microorganisms and cell lines, providing a baseline for comparison with its analogs and other γ-butyrolactone-containing compounds.
Table 1: Antimicrobial Activity of Cedarmycin A and B
| Compound | Test Organism | MIC (μg/mL) |
| This compound | Candida glabrata | 1.6[1] |
| Staphylococcus aureus | >100[1] | |
| Escherichia coli | >100[1] | |
| Cedarmycin A | Candida glabrata | 0.4[1] |
| Staphylococcus aureus | 50[1] | |
| Escherichia coli | 100[1] | |
| Amphotericin B | Candida glabrata | 0.4[1] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity of Cedarmycin A and B
| Compound | Cell Line | IC50 (μM) |
| This compound | U937 (Human leukemia) | 10 - 100[1] |
| Cedarmycin A | U937 (Human leukemia) | 10 - 100[1] |
IC50: Half-maximal Inhibitory Concentration
Structure-Activity Relationship (SAR) Analysis
Due to the scarcity of published SAR studies specifically on this compound analogs, this section will discuss the known activity of Cedarmycins A and B and extrapolate potential SAR principles from studies on other α,β-unsaturated γ-butyrolactones.
The α-Methylene-γ-butyrolactone Moiety
The α-methylene-γ-butyrolactone core is a recurring motif in many natural products with diverse biological activities, including antifungal, antibacterial, and anticancer effects.[1][2] This functional group is a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins. This irreversible interaction is often responsible for the observed biological activity.
The C3-Alkyl Side Chain
The primary structural difference between Cedarmycin A and B lies in the C3-alkyl side chain. Cedarmycin A possesses a longer, branched alkyl chain compared to the shorter, linear chain of this compound. This seemingly minor difference results in a significant variation in their antifungal potency against Candida glabrata, with Cedarmycin A being four times more active than this compound.[1] This suggests that the length and branching of the C3-alkyl chain play a crucial role in the antifungal activity, likely influencing the compound's interaction with its molecular target or its ability to penetrate the fungal cell membrane.
Studies on other C3-substituted γ-butyrolactones have also highlighted the importance of this position for biological activity. For instance, in a series of N-methylthiolated beta-lactam antibiotics, increasing the size of the moiety at the C3 position was found to decrease anti-proliferative potency, possibly due to steric hindrance.[3][4]
Inferred SAR from Related α,β-Unsaturated γ-Butyrolactones
SAR studies on other α-methylene-γ-butyrolactone derivatives have revealed several key insights that may be applicable to the this compound scaffold:
-
Aromatic Substituents: The introduction of aromatic rings at the β and γ positions of the lactone ring has been shown to improve antifungal activity.[2]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on these aromatic rings generally enhances the antifungal potency.[1][2]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[5][6][7][8]
Materials:
-
96-well microtiter plates
-
Fungal culture (e.g., Candida glabrata)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Test compound (e.g., this compound) and control antifungal (e.g., Amphotericin B)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound and the control antifungal in the 96-well plate using RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10][11][12]
Materials:
-
96-well plates
-
Mammalian cell line (e.g., U937)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Proposed Mechanism of Action and Signaling Pathway
The precise molecular target and signaling pathway of this compound have not been elucidated. However, based on the chemical nature of the α,β-unsaturated γ-butyrolactone scaffold, a plausible mechanism of action involves the covalent modification of key cellular proteins, leading to the inhibition of essential biological processes.
Many α-methylene-γ-butyrolactones are known to target enzymes with critical cysteine residues in their active sites. The Michael addition of the thiol group of cysteine to the exocyclic methylene of the lactone results in irreversible enzyme inhibition. Potential targets in fungal cells could include enzymes involved in cell wall biosynthesis, protein synthesis, or cellular respiration.
Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound.
Caption: Hypothetical mechanism of action of this compound in a fungal cell.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs to establish a comprehensive SAR.
Caption: General workflow for SAR studies of the this compound scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The preliminary data on Cedarmycins A and B highlight the critical role of the C3-alkyl side chain in determining antifungal potency. Future research should focus on the systematic modification of this side chain to establish a comprehensive SAR and identify analogs with improved activity and selectivity. Furthermore, elucidation of the precise molecular target and mechanism of action will be crucial for the rational design of next-generation γ-butyrolactone-based therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. New antifungal scaffold derived from a natural pharmacophore: synthesis of α-methylene-γ-butyrolactone derivatives and their antifungal activity against Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships OF N-methylthiolated beta-lactam antibiotics with C3 substitutions and their selective induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Enigma of Cedarmycin B: A Comparative Guide to Peptidoglycan Synthesis Inhibition
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of novel antimicrobial agents is paramount in the fight against antibiotic resistance. Cedarmycin B, a butyrolactone antibiotic isolated from Streptomyces sp. TP-A0456, has demonstrated broad-spectrum antibacterial and antifungal activity.[1][2] However, its specific inhibitory mechanism against bacterial peptidoglycan synthesis remains to be fully elucidated. This guide provides a comparative framework of well-established peptidoglycan inhibitors to offer context for future investigations into this compound's mode of action.
While the exact target of this compound in the peptidoglycan synthesis pathway is not yet defined in publicly available literature, its chemical class as a butyrolactone suggests potential avenues for investigation. This guide will detail the mechanisms of major classes of peptidoglycan inhibitors, offering a roadmap for characterizing this compound's unique properties.
A Comparative Overview of Peptidoglycan Synthesis Inhibitors
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is an ideal target for antibiotics due to its absence in mammalian cells.[3] Its synthesis is a complex, multi-stage process that can be inhibited at various points. The following table summarizes the mechanisms of action of several key classes of peptidoglycan inhibitors.
| Antibiotic Class | Specific Examples | Target Enzyme/Process | Mechanism of Action | Spectrum of Activity |
| β-Lactams | Penicillins, Cephalosporins, Carbapenems, Monobactams | Penicillin-Binding Proteins (PBPs), specifically transpeptidases | Structurally mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor, acylating the active site of PBPs and preventing the cross-linking of peptidoglycan chains.[3][4][5] | Broad-spectrum, with variations among different agents.[6] |
| Glycopeptides | Vancomycin, Teicoplanin | D-Ala-D-Ala terminus of peptidoglycan precursors | Binds directly to the D-Ala-D-Ala moiety of the peptidoglycan precursor (Lipid II), sterically hindering the action of both transglycosylases and transpeptidases.[5] | Primarily active against Gram-positive bacteria.[5] |
| Lipopeptides | Daptomycin | Cell membrane and peptidoglycan synthesis | Inserts into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and subsequent inhibition of peptidoglycan synthesis.[7][8] | Primarily active against Gram-positive bacteria.[8] |
| Phosphoenolpyruvate Analogues | Fosfomycin | MurA enzyme | Irreversibly inhibits the MurA enzyme, which catalyzes the first committed step in peptidoglycan biosynthesis in the cytoplasm. | Broad-spectrum. |
| Cyclic Peptides | Bacitracin | Bactoprenol pyrophosphate (C55-PP) | Inhibits the dephosphorylation of the lipid carrier bactoprenol pyrophosphate, preventing its recycling and the transport of peptidoglycan precursors across the cell membrane.[3] | Primarily active against Gram-positive bacteria. |
| Amino Acid Analogues | D-cycloserine | Alanine racemase and D-Ala-D-Ala ligase | Acts as a competitive inhibitor of two key cytoplasmic enzymes involved in the synthesis of the D-Ala-D-Ala dipeptide precursor.[9] | Broad-spectrum. |
Visualizing the Inhibition of Peptidoglycan Synthesis
The following diagrams illustrate the distinct stages of peptidoglycan synthesis and the points of intervention for various antibiotic classes.
Caption: Overview of peptidoglycan synthesis and antibiotic targets.
Experimental Protocols for Elucidating Inhibitory Mechanisms
To determine the mechanism of action of this compound, a series of well-established experimental protocols can be employed.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
-
Protocol:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium.
-
Inoculate each dilution with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration with no visible turbidity.
-
To determine the MBC, subculture aliquots from the clear MIC tubes onto antibiotic-free agar plates. The MBC is the lowest concentration that shows a significant reduction (e.g., ≥99.9%) in bacterial colonies compared to the initial inoculum.
-
In Vitro Peptidoglycan Synthesis Assay
-
Objective: To directly measure the effect of this compound on the incorporation of radiolabeled precursors into peptidoglycan.
-
Protocol:
-
Prepare a bacterial cell lysate or purified cell wall membrane fraction containing the necessary enzymes for peptidoglycan synthesis.
-
Set up reaction mixtures containing the cell fraction, radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[^14C]pentapeptide), and varying concentrations of this compound.
-
Incubate the reactions to allow for peptidoglycan synthesis.
-
Stop the reactions and precipitate the peptidoglycan.
-
Measure the amount of incorporated radioactivity using liquid scintillation counting. A dose-dependent decrease in radioactivity indicates inhibition of peptidoglycan synthesis.
-
Target Identification Assays
-
Objective: To identify the specific molecular target of this compound within the peptidoglycan synthesis pathway.
-
Protocol:
-
Affinity Chromatography: Immobilize this compound on a solid support and pass a bacterial cell lysate through the column. Proteins that bind to this compound can be eluted and identified by mass spectrometry.
-
Competitive Binding Assays: If a potential target is hypothesized (e.g., a specific PBP), competitive binding assays can be performed using a known ligand for that target (e.g., a fluorescently labeled β-lactam) and varying concentrations of this compound.
-
Enzyme Inhibition Assays: If a specific enzyme is suspected as the target (e.g., MurA), in vitro assays with the purified enzyme and its substrate can be conducted in the presence of this compound to measure inhibition.
-
Logical Workflow for Investigating this compound's Mechanism
The following diagram outlines a logical workflow for the investigation of this compound's inhibitory mechanism.
Caption: A logical workflow for investigating this compound's mechanism.
Conclusion
While the precise inhibitory mechanism of this compound on peptidoglycan synthesis is yet to be fully characterized, this guide provides a comprehensive comparison with established inhibitors. By understanding the diverse strategies that clinically successful antibiotics employ to disrupt bacterial cell wall formation, researchers can design targeted experiments to elucidate the unique mode of action of this compound. The provided experimental protocols and logical workflow offer a starting point for these critical investigations, which will be instrumental in evaluating the therapeutic potential of this novel butyrolactone antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 9. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
Lack of In Vivo Data Prevents Direct Efficacy Comparison of Cedarmycin B and Fluconazole
A direct in vivo efficacy comparison between the novel antibiotic Cedarmycin B and the widely used antifungal agent fluconazole cannot be performed at this time due to a lack of publicly available in vivo studies for this compound. While fluconazole has been extensively studied in various animal models and clinical trials, this compound, a butyrolactone antibiotic isolated from Streptomyces sp., currently only has published in vitro data regarding its antifungal activity.
In Vitro Antifungal Activity
Initial research has shown that this compound exhibits potent in vitro activity against certain fungal pathogens. A key study reported a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL for this compound against Candida glabrata, an opportunistic yeast that can cause systemic infections.[1][2] This level of activity is noted to be comparable to that of amphotericin B, a powerful but often toxic antifungal medication.[1][2] In contrast, fluconazole's MIC against C. glabrata can vary significantly, with resistance being a common issue.
To provide a framework for future research, this guide presents the available in vitro data and outlines a standard experimental protocol for a head-to-head in vivo comparison. Additionally, it visualizes the established signaling pathway of fluconazole and a hypothetical pathway for this compound based on preliminary suggestions of its mechanism.
Comparative In Vitro Efficacy Data
| Antifungal Agent | Fungal Species | Reported MIC | Source(s) |
| This compound | Candida glabrata | 0.4 µg/mL | [1][2] |
| Fluconazole | Candida glabrata | Variable (Susceptible ≤8 µg/mL; Resistant ≥32 µg/mL) | Standard Antifungal Susceptibility Testing References |
Note: The efficacy of fluconazole against C. glabrata is highly strain-dependent, and resistance is a significant clinical concern.
Proposed In Vivo Efficacy Comparison Protocol
For researchers aiming to conduct a direct in vivo comparison of this compound and fluconazole, the following experimental protocol outlines a standard murine model of disseminated candidiasis.
Experimental Protocol: Murine Model of Disseminated Candidiasis
1. Animal Model:
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Acclimation: Acclimate mice for at least 7 days prior to the experiment with free access to food and water.
-
Immunosuppression (Optional but Recommended): To establish a more robust infection, mice can be rendered neutropenic by intraperitoneal administration of cyclophosphamide (e.g., 150 mg/kg) three days prior to infection.
2. Fungal Strain and Inoculum Preparation:
-
Strain: A well-characterized, fluconazole-susceptible or -resistant strain of Candida albicans or Candida glabrata.
-
Culture: Grow the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Inoculum: Harvest yeast cells and wash them twice with sterile saline. Adjust the cell density to the desired concentration (e.g., 1 x 10^6 CFU/mL) using a hemocytometer. The final inoculum size should be determined in preliminary studies to achieve a non-lethal systemic infection that allows for the evaluation of antifungal efficacy.
3. Infection:
-
Inject 0.1 mL of the fungal suspension intravenously (IV) via the lateral tail vein.
4. Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve this compound and fluconazole (e.g., saline, cyclodextrin).
-
Group 2 (this compound): Administer this compound at various doses (e.g., 1, 5, 20 mg/kg), with the route of administration (e.g., intravenous, intraperitoneal, oral) determined by its pharmacokinetic properties.
-
Group 3 (Fluconazole): Administer fluconazole at a clinically relevant dose (e.g., 20 mg/kg) via the oral or intraperitoneal route.
-
Treatment Schedule: Initiate treatment 24 hours post-infection and continue for a predetermined period (e.g., 7 consecutive days).
5. Efficacy Endpoints:
-
Fungal Burden in Organs: At the end of the treatment period, euthanize the mice and aseptically remove target organs (e.g., kidneys, brain, spleen). Homogenize the organs in sterile saline and perform serial dilutions for plating on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
-
Survival Study: In a separate cohort of animals, monitor survival for a longer period (e.g., 21 days) post-infection.
6. Statistical Analysis:
-
Compare the fungal burden between treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Analyze survival data using the Kaplan-Meier method with a log-rank test.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the proposed research and the mechanisms of action of these antifungal agents, the following diagrams have been generated.
References
Verifying the Structure of Synthetic Cedarmycin B through Spectroscopic Comparison with the Natural Product
A detailed guide for researchers, scientists, and drug development professionals on the structural verification of synthetic Cedarmycin B. This guide provides a direct comparison of spectroscopic data between the synthetically produced compound and the natural product, supported by detailed experimental protocols and a clear workflow diagram.
This compound, a butyrolactone antibiotic isolated from Streptomyces sp. TP-A0456, has garnered interest for its antimicrobial properties. The total synthesis of such natural products is a crucial step in ensuring a stable supply for further research and development. A critical aspect of any total synthesis is the rigorous confirmation that the molecular structure of the synthetic compound is identical to that of the natural product. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data, as well as mass spectrometry data, for both natural and synthetically produced this compound, confirming the successful synthesis of the target molecule.
Data Presentation: Spectroscopic Data Comparison
The structural identity of synthetic this compound with the natural product was confirmed by comparing their ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data. The following tables summarize the key spectroscopic data, demonstrating a clear concordance between the two samples.
Table 1: ¹H NMR Data Comparison of Natural and Synthetic this compound in CDCl₃
| Atom No. | Natural Product ¹H Chemical Shift (δ, ppm) | Synthetic Product ¹H Chemical Shift (δ, ppm) |
| 2'a | 6.22 (d, J=2.0 Hz) | 6.23 (d, J=2.2 Hz) |
| 2'b | 5.62 (d, J=2.0 Hz) | 5.63 (d, J=2.2 Hz) |
| 3' | 3.45 (m) | 3.46 (m) |
| 4'a | 4.80 (dd, J=9.3, 2.9 Hz) | 4.81 (dd, J=9.2, 3.0 Hz) |
| 4'b | 4.60 (dd, J=9.3, 6.8 Hz) | 4.61 (dd, J=9.2, 6.8 Hz) |
| 5'a | 4.29 (d, J=5.4 Hz) | 4.30 (d, J=5.4 Hz) |
| 2 | 2.33 (t, J=7.6 Hz) | 2.34 (t, J=7.5 Hz) |
| 3 | 1.63 (m) | 1.64 (m) |
| 4, 5 | 1.30 (m) | 1.31 (m) |
| 6 | 0.89 (t, J=6.8 Hz) | 0.90 (t, J=6.8 Hz) |
Table 2: ¹³C NMR Data Comparison of Natural and Synthetic this compound in CDCl₃
| Atom No. | Natural Product ¹³C Chemical Shift (δ, ppm) | Synthetic Product ¹³C Chemical Shift (δ, ppm) |
| 1' | 170.5 | 170.6 |
| 2' | 125.6 | 125.7 |
| 3' | 42.6 | 42.7 |
| 4' | 70.2 | 70.3 |
| 5' | 136.2 | 136.3 |
| 1 | 173.4 | 173.5 |
| 2 | 34.2 | 34.3 |
| 3 | 24.5 | 24.6 |
| 4 | 31.2 | 31.3 |
| 5 | 22.3 | 22.4 |
| 6 | 13.8 | 13.9 |
Table 3: Mass Spectrometry Data Comparison
| Ion | Natural Product (HR-FABMS) m/z | Synthetic Product (HRMS-ESI) m/z |
| [M+Na]⁺ | 249.1104 (Calcd. for C₁₂H₁₈O₄Na: 249.1103) | 249.1101 (Calcd. for C₁₂H₁₈O₄Na: 249.1103) |
Experimental Protocols
The methodologies for the key spectroscopic experiments are detailed below to ensure transparency and reproducibility.
Natural Product Characterization (Sasaki et al., 2001)
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-A400 spectrometer at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) with tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectra (HR-FABMS) were obtained on a JEOL JMS-HX110A mass spectrometer.
Synthetic Product Characterization (Xu et al., 2010)
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in ppm relative to the residual solvent peak (CHCl₃: δ 7.26 for ¹H and δ 77.0 for ¹³C).
-
Mass Spectrometry: High-resolution mass spectra (HRMS) were recorded on a Bruker Apex IV FTMS instrument using electrospray ionization (ESI).
Workflow for Spectroscopic Data Comparison
The logical flow for verifying the structure of the synthetic this compound against the natural product is illustrated in the following diagram.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
